Octyl 2-aminobenzoate
Description
BenchChem offers high-quality Octyl 2-aminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octyl 2-aminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
55198-39-5 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
octyl 2-aminobenzoate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-9-12-18-15(17)13-10-7-8-11-14(13)16/h7-8,10-11H,2-6,9,12,16H2,1H3 |
InChI Key |
FFZFHRYMHDWKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of Octyl 2-Aminobenzoate in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of octyl 2-aminobenzoate, a significant organic compound in various industrial applications, including pharmaceuticals and fragrances. As drug development professionals and researchers, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, and ultimate efficacy. This document offers a framework for assessing and understanding the solubility of octyl 2-aminobenzoate in a range of organic solvents, grounded in scientific principles and practical experimental protocols.
Introduction: The Critical Role of Solubility in the Application of Octyl 2-Aminobenzoate
Octyl 2-aminobenzoate, also known as octyl anthranilate, is an ester of anthranilic acid and octanol. Its molecular structure, featuring both a lipophilic octyl chain and a more polar aminobenzoate group, imparts a unique solubility profile that is critical to its function and application. In pharmaceutical sciences, solubility dictates the choice of solvents for synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). For instance, poor solubility can lead to challenges in achieving therapeutic concentrations and may necessitate complex formulation strategies. In the fragrance industry, the solubility in various carriers determines the stability and release profile of the scent. Therefore, a comprehensive understanding of its solubility in different organic solvents is not merely an academic exercise but a fundamental prerequisite for successful product development.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its physicochemical properties and those of the solvent. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.
Molecular Structure and Polarity: Octyl 2-aminobenzoate possesses a moderately polar head (the aminobenzoate group) and a long, nonpolar alkyl tail (the octyl group). The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl group (C=O) of the ester and the nitrogen atom can act as hydrogen bond acceptors. The presence of the benzene ring also contributes to its aromatic character. The long octyl chain, however, dominates a significant portion of the molecule, lending it considerable nonpolar character.
Anticipated Solubility Profile of Octyl 2-Aminobenzoate
While experimental determination is essential for precise solubility values, a qualitative and semi-quantitative estimation can be derived from the behavior of analogous compounds such as ethyl 2-aminobenzoate and methyl anthranilate.[1][2][3][4]
Table 1: Anticipated Solubility of Octyl 2-Aminobenzoate in Various Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The long octyl chain will have strong van der Waals interactions with nonpolar solvents. |
| Moderately Polar Aprotic | Ethyl Acetate, Acetone, Dichloromethane | High to Moderate | The ester group and aromatic ring can interact favorably with these solvents. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate to Low | The high polarity of these solvents may not be as compatible with the large nonpolar tail. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability to form hydrogen bonds with the aminobenzoate group is countered by the large nonpolar chain. |
| Highly Polar | Water | Very Low | The hydrophobic nature of the octyl group will dominate, leading to poor miscibility. |
This table is predictive and should be confirmed by experimental data.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain reliable and reproducible solubility data, a systematic experimental approach is crucial. The following protocol is designed to be a self-validating system, ensuring accuracy and consistency.
Materials and Equipment
-
Octyl 2-aminobenzoate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Calibrated volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of octyl 2-aminobenzoate into a series of vials. The "excess" is critical to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a calibrated pipette.
-
Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the mobile phase in HPLC) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of octyl 2-aminobenzoate.
-
A calibration curve must be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Visualization of the Experimental Workflow
Caption: Key molecular interactions influencing the solubility of octyl 2-aminobenzoate.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of octyl 2-aminobenzoate in organic solvents. While specific quantitative data is best obtained through rigorous experimentation, the principles and protocols outlined here offer a solid foundation for researchers and drug development professionals. A systematic approach to solubility testing, coupled with an understanding of the underlying molecular interactions, is essential for the successful application and formulation of this important compound.
References
- Vertex AI Search.
- CymitQuimica.
- LibreTexts. Solubility of Organic Compounds.
- Truman State University. Experiment: Solubility of Organic & Inorganic Compounds.
- National Institutes of Health. Calculation of Aqueous Solubility of Organic Compounds.
- Scribd.
- Scent.vn. Methyl Anthranilate (CAS 134-20-3): Odor profile, Properties, & IFRA compliance.
- ResearchGate. How to determine the solubility of a substance in an organic solvent?
- Course Hero.
- Mallak Specialties Pvt Ltd.
- Wikipedia. Anthranilic acid.
- National Institutes of Health.
- National Institutes of Health.
- The Good Scents Company.
- Google Patents.
- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- University of Hertfordshire.
- National Institutes of Health.
Sources
Mechanism of Action of Alkyl 2-Aminobenzoates: A Technical Guide
Executive Summary
Alkyl 2-aminobenzoates (anthranilates) represent a unique chemical class where photophysics, sensory pharmacology, and microbial metabolic disruption converge. While often simplified as flavor compounds (e.g., Methyl Anthranilate in grape flavoring), their utility extends into high-precision bio-probes and nociceptive modulation. This guide deconstructs the mechanism of action (MOA) across three distinct domains: Excited-State Intramolecular Proton Transfer (ESIPT) in fluorescence applications, TRPA1 channel agonism in sensory biology, and Quorum Quenching in antimicrobial resistance.
Part 1: Chemical Basis & Structural Dynamics
The ESIPT Mechanism
The defining feature of N-substituted or alkyl 2-aminobenzoates is the ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This is the "engine" behind their use as MANT (N-methylanthraniloyl) fluorescent probes.
-
Ground State: The molecule exists in an enol-like form stabilized by an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen.
-
Excitation: Upon UV absorption, the acidity of the amine and the basicity of the carbonyl increase significantly.
-
Proton Transfer: A proton transfers rapidly from the nitrogen to the oxygen, forming a keto-tautomer in the excited state.
-
Emission: The molecule relaxes to the ground state via fluorescence. Because the ground state of the keto-form is unstable, it instantly reverts to the original form.
Why this matters: This cycle creates a massive Stokes Shift (separation between absorption and emission peaks). In aqueous solution, water molecules disrupt the hydrogen bond, quenching fluorescence. In hydrophobic protein binding pockets, the hydrogen bond is protected, triggering a dramatic increase in quantum yield. This is the causality behind MANT-nucleotide assays.
Figure 1: The ESIPT photocycle responsible for the environmental sensitivity of anthranilate probes.
Part 2: Pharmacological Mechanism (TRPA1 Agonism)
Methyl anthranilate (MA) acts as a potent nociceptive agent in avian species and a mild irritant in mammals via the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.
Mechanism of Activation
Unlike allyl isothiocyanate (AITC), which activates TRPA1 via covalent modification of cysteine residues (e.g., Cys621), alkyl 2-aminobenzoates function primarily as non-covalent reversible agonists .
-
Ligand Binding: MA binds to the transmembrane core of the TRPA1 channel.
-
Allosteric Gating: Binding induces a conformational change in the ankyrin repeat domain.
-
Ion Influx: The channel pore opens, allowing non-selective cation entry (
, ). -
Depolarization: The influx depolarizes sensory neurons (C-fibers), triggering the release of neuropeptides like Substance P and CGRP.
Species Specificity: The avian TRPA1 channel is significantly more sensitive to MA than the mammalian variant, forming the basis of its use as a non-lethal bird repellent.
Part 3: Antimicrobial Mechanism (Quorum Quenching)
In Pseudomonas aeruginosa, alkyl anthranilates function as Quorum Sensing Inhibitors (QSI) by hijacking the PQS (Pseudomonas Quinolone Signal) biosynthetic pathway.
The Metabolic Blockade
Anthranilic acid is the native precursor for PQS. Alkyl derivatives (like methyl anthranilate) act as structural analogs.
-
Target Enzymes: PqsA (Anthranilate-CoA ligase) and PqsD.
-
Action: MA competes with anthranilate for the active site of PqsA/D.
-
Outcome: Instead of forming PQS, the pathway is stalled or diverted. This reduces the production of virulence factors (pyocyanin, elastase) and inhibits biofilm maturation without killing the bacteria (reducing evolutionary pressure for resistance).
Figure 2: Competitive inhibition of the PQS virulence pathway by Methyl Anthranilate.
Part 4: Experimental Protocols
Protocol A: Synthesis of Methyl Anthranilate (Fischer Esterification)
Rationale: This acid-catalyzed esterification is the standard for generating the alkyl 2-aminobenzoate scaffold.
Reagents:
-
Anthranilic acid (13.7 g, 0.1 mol)
-
Methanol (Absolute, 100 mL)
-
Sulfuric acid (Concentrated, 5 mL)
Workflow:
-
Dissolution: Dissolve anthranilic acid in methanol in a 250 mL round-bottom flask.
-
Catalysis: Add sulfuric acid dropwise with stirring (Exothermic reaction: use an ice bath if necessary).
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Checkpoint: Monitor via TLC (3:1 Hexane:Ethyl Acetate) until the acid spot disappears. -
Workup: Cool to room temperature. Neutralize with 10%
solution until effervescence ceases. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.
-
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via vacuum distillation or column chromatography.
Protocol B: MANT-GTPase Binding Assay
Rationale: This assay utilizes the ESIPT-driven fluorescence increase of MANT-nucleotides upon binding to a hydrophobic protein pocket.
Materials:
-
Target GTPase (e.g., Ras, Rho)
-
Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM
.
Workflow:
-
Baseline Measurement: Add 500 nM MANT-GDP to the cuvette containing buffer. Measure fluorescence (
). -
Protein Titration: Titrate the GTPase (0.1
to 5 ) into the cuvette. -
Observation: Observe the fluorescence intensity increase.
-
Mechanism Check: If fluorescence does not increase, the nucleotide may not be entering a hydrophobic pocket, or the protein is inactive.
-
-
Competition (Validation): Add excess unlabeled GDP (100
). Fluorescence should return to baseline as MANT-GDP is displaced into the aqueous solvent.
Data Summary: Comparative Activity
| Compound | Target | Mechanism Type | Key Outcome |
| Methyl Anthranilate | TRPA1 (Avian) | Agonist (Non-covalent) | Nociception / Repellency |
| Methyl Anthranilate | PqsA (Bacteria) | Competitive Inhibitor | Biofilm Inhibition |
| MANT-ATP/GTP | Nucleotide Binding Pockets | ESIPT Probe | Fluorescence Increase |
| Methyl Syringate | TRPA1 (Human/Mouse) | Agonist | Anti-inflammatory (via desensitization) |
References
-
Fujita, T., et al. (2021). Metabolomic insights into the inhibition mechanism of methyl N-methylanthranilate: A novel quorum sensing inhibitor and antibiofilm agent against Pseudomonas aeruginosa. PubMed.[3][4] Link
-
Kanie, T., & Jackson, P. K. (2018).[2] Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP. Bio-protocol. Link
-
Hille, B., et al. (2016).[5] Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells. Phytomedicine. Link
-
Göttle, M., et al. (2009).[6] Structural Basis for the High-Affinity Inhibition of Mammalian Membranous Adenylyl Cyclase by MANT-ITP. Journal of Pharmacology and Experimental Therapeutics. Link
-
Bautista, D. M., et al. (2006).[3][4] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[3] Cell. Link
Sources
- 1. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel and Neurogenic Inflammation in Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl syringate, a TRPA1 agonist represses hypoxia-induced cyclooxygenase-2 in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability of Long-Chain Alkyl Aminobenzoates
Abstract
Long-chain alkyl aminobenzoates are a critical class of compounds, widely utilized as UV filters in sunscreens and other personal care products, as well as in various industrial applications. Their efficacy and safety are intrinsically linked to their stability under various environmental stressors, with thermal stability being a paramount concern during manufacturing, storage, and application. This technical guide provides a comprehensive overview of the thermal stability of long-chain alkyl aminobenzoates, with a particular focus on derivatives of p-aminobenzoic acid (PABA), such as octyl p-dimethylaminobenzoate (Padimate O) and its structural isomer 2-ethylhexyl p-dimethylaminobenzoate. We delve into the fundamental principles of thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and their application in characterizing the thermal decomposition of these compounds. Furthermore, this guide explores the intrinsic and extrinsic factors influencing thermal stability, potential degradation pathways, and the analytical methodologies for identifying thermal decomposition products. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the thermal behavior of these important molecules.
Introduction: The Significance of Thermal Stability in Long-Chain Alkyl Aminobenzoates
Long-chain alkyl aminobenzoates, particularly esters of p-aminobenzoic acid, are organic molecules renowned for their ability to absorb ultraviolet (UV) radiation, specifically in the UVB range. This property has led to their extensive use as active ingredients in sunscreen formulations to protect the skin from the harmful effects of sun exposure. A notable example is 2-ethylhexyl 4-(dimethylamino)benzoate, also known as Padimate O.[1] Beyond their application in cosmetics, these esters find utility as intermediates in the synthesis of pharmaceuticals and as components in polymer formulations.
The thermal stability of these compounds is a critical parameter that dictates their suitability and safety in various applications.[2] During the formulation of cosmetic products, for instance, ingredients are often subjected to elevated temperatures, which can induce chemical degradation if the compound is not sufficiently stable.[2] In the context of drug development, understanding the thermal behavior of a molecule is essential for determining its shelf-life and ensuring its therapeutic efficacy is not compromised by degradation.
This guide will provide a detailed exploration of the thermal stability of long-chain alkyl aminobenzoates, focusing on the following key areas:
-
Fundamental Principles of Thermal Analysis: An overview of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as primary tools for assessing thermal stability.
-
Factors Influencing Thermal Stability: A discussion of how molecular structure, such as alkyl chain length and substitution patterns, and the surrounding chemical environment can impact thermal degradation.
-
Thermal Decomposition Pathways: An examination of the potential chemical reactions that occur when these compounds are subjected to thermal stress.
-
Analytical Techniques for Degradation Product Identification: An introduction to methods like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for the characterization of thermal decomposition products.
Methodologies for Assessing Thermal Stability
The cornerstone of evaluating the thermal stability of any chemical compound lies in the application of specialized analytical techniques that monitor changes in its physical and chemical properties as a function of temperature. For long-chain alkyl aminobenzoates, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent and widely employed methods.[3]
Thermogravimetric Analysis (TGA)
TGA is a powerful technique that measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[4] This allows for the determination of the temperatures at which a material decomposes and the extent of mass loss at each stage of decomposition.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the long-chain alkyl aminobenzoate sample into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere Selection: Purge the TGA furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying thermo-oxidative stability, a controlled flow of air or oxygen would be used.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).
-
Heat the sample at a constant rate, commonly 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis: The resulting TGA thermogram plots percentage mass loss on the y-axis against temperature on the x-axis. Key parameters to be determined include:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG curve).
-
Percentage Mass Loss: The amount of mass lost at each decomposition step.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to identify and quantify thermal transitions such as melting, crystallization, glass transitions, and decomposition.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (commonly aluminum) and hermetically seal it.
-
Atmosphere: Maintain an inert atmosphere, such as nitrogen, within the DSC cell to prevent oxidation.
-
Temperature Program:
-
Equilibrate the sample at a low temperature, below any expected transitions (e.g., -50 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected melting and decomposition points.
-
Optionally, a cooling and second heating cycle can be performed to investigate reversible transitions and the thermal history of the sample.
-
-
Data Analysis: The DSC thermogram plots heat flow on the y-axis against temperature on the x-axis. Key features to analyze include:
-
Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition. The peak temperature and the enthalpy of fusion (ΔHfus) are determined.
-
Decomposition: A broad endothermic or exothermic event, often occurring at higher temperatures than melting, which may overlap with other transitions. The onset temperature and enthalpy of decomposition (ΔHdecomp) can be estimated.
-
Phase Transitions: Sharp endothermic or exothermic peaks that may indicate solid-solid phase transitions.
-
Factors Influencing the Thermal Stability of Long-Chain Alkyl Aminobenzoates
The thermal stability of a long-chain alkyl aminobenzoate is not an intrinsic constant but is influenced by a variety of factors, both internal (molecular structure) and external (environmental conditions).
Molecular Structure
-
Alkyl Chain Length: The length of the alkyl ester chain can have a significant impact on the thermal properties of the molecule. Generally, an increase in alkyl chain length leads to a higher boiling point and, in some cases, can influence the decomposition temperature.[6] However, the relationship is not always linear and can be affected by other structural features. For some classes of organic compounds, an increase in alkyl chain length has been shown to result in a decrease in short-term thermal stability.[6]
-
Branching of the Alkyl Chain: Branching in the alkyl chain, such as in the 2-ethylhexyl group of Padimate O, can affect the packing of molecules in the solid state and influence melting points and thermal stability.
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aminobenzoate ring can alter the electronic properties of the molecule and, consequently, its thermal stability. Electron-donating groups, such as the dimethylamino group, can influence the reactivity of the aromatic ring and the ester linkage.
-
Position of the Amino Group: The position of the amino group (ortho, meta, or para) relative to the ester group affects the molecule's polarity, hydrogen bonding potential, and overall stability. The para-substituted isomers are most common in UV filter applications.
Environmental Factors
-
Atmosphere: The presence of oxygen can significantly lower the decomposition temperature of organic compounds compared to an inert atmosphere. Thermo-oxidative decomposition often proceeds through different, more complex mechanisms involving radical chain reactions.[4]
-
Presence of Impurities: Impurities, such as residual catalysts from synthesis or other degradation products, can act as catalysts for thermal decomposition, lowering the overall stability of the material.
-
Formulation Matrix: In a formulated product like a sunscreen, interactions with other ingredients (e.g., emollients, stabilizers, other UV filters) can either enhance or diminish the thermal stability of the alkyl aminobenzoate.
Thermal Decomposition Pathways and Products
The thermal decomposition of long-chain alkyl aminobenzoates is a complex process that can proceed through various reaction pathways, leading to a mixture of degradation products. The exact mechanism is dependent on the specific molecular structure and the conditions of thermal stress.
Based on the thermal degradation of related ester compounds, several potential decomposition pathways can be postulated for long-chain alkyl aminobenzoates:
-
Ester Pyrolysis (β-Elimination): For esters with at least one hydrogen atom on the β-carbon of the alkyl chain, a common thermal decomposition pathway is a concerted, non-radical elimination reaction to form an alkene and a carboxylic acid. In the case of 2-ethylhexyl p-dimethylaminobenzoate, this could lead to the formation of 2-ethyl-1-hexene and p-dimethylaminobenzoic acid.
-
Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-O or O-C=O bonds in the ester group can occur, generating radical intermediates. These radicals can then participate in a cascade of further reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller molecules.
-
Decarboxylation: The aminobenzoic acid moiety itself can undergo decarboxylation at elevated temperatures, leading to the formation of N,N-dimethylaniline and carbon dioxide.
-
Demethylation: The dimethylamino group may also be susceptible to thermal degradation, potentially leading to the loss of methyl groups. Studies on the degradation of 2-ethylhexyl 4-(dimethylamino)benzoate in the presence of reactive oxygen species have shown that demethylation can occur.[7]
The identification of these decomposition products is crucial for understanding the degradation mechanism and for assessing the safety of the compound, as some degradation products may be toxic or allergenic.
Analytical Techniques for Product Identification: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique for identifying the thermal decomposition products of non-volatile materials like long-chain alkyl aminobenzoates.[8] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.[9]
Data Summary and Interpretation
While specific TGA and DSC data for long-chain alkyl aminobenzoates are not extensively available in the public domain, we can infer their likely thermal behavior based on related compounds and general chemical principles.
Table 1: Estimated Thermal Properties of a Representative Long-Chain Alkyl Aminobenzoate (e.g., 2-Ethylhexyl p-dimethylaminobenzoate)
| Parameter | Technique | Expected Value/Observation | Rationale/Reference |
| Melting Point (Tm) | DSC | < 25 °C | Padimate O is a liquid at room temperature.[1] |
| Boiling Point | - | ~362 °C | Reported boiling point for Padimate O.[1] |
| Onset of Thermal Degradation (Tonset) | TGA (in N2) | ~250 - 300 °C | Based on the thermal degradation onset of poly(2-ethylhexyl methacrylate) being around 255°C.[10] The ester linkage is often the point of initial thermal cleavage. |
| Major Decomposition Region | TGA (in N2) | 300 - 450 °C | This is a typical temperature range for the primary decomposition of many organic esters. |
| Decomposition Products | Py-GC-MS | Alkenes (e.g., 2-ethyl-1-hexene), p-dimethylaminobenzoic acid, N,N-dimethylaniline, CO2 | Inferred from common ester pyrolysis mechanisms and the structure of the parent molecule. |
Interpretation of Expected Thermal Behavior:
Long-chain alkyl aminobenzoates are expected to be relatively thermally stable, with decomposition commencing at temperatures well above those typically encountered during the formulation of cosmetic and pharmaceutical products. The high boiling point of compounds like Padimate O suggests strong intermolecular forces and low volatility.
The primary thermal degradation in an inert atmosphere is likely initiated by the cleavage of the ester bond. The exact temperature of onset and the subsequent decomposition profile will be influenced by the specific alkyl chain structure and any substituents on the aromatic ring. In an oxidative environment, the decomposition is expected to occur at lower temperatures and proceed through more complex radical-mediated pathways.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of long-chain alkyl aminobenzoates. The application of thermal analysis techniques such as TGA and DSC is indispensable for characterizing the decomposition behavior of these important compounds. While a general understanding of their thermal stability can be inferred from related structures, there is a clear need for more detailed, publicly available experimental data on specific long-chain alkyl aminobenzoates used in commercial applications.
Future research should focus on:
-
Systematic TGA and DSC studies of a series of long-chain alkyl aminobenzoates with varying alkyl chain lengths and substitution patterns to establish clear structure-stability relationships.
-
Detailed kinetic analysis of the thermal decomposition to determine activation energies and reaction orders, which are crucial for predicting long-term stability and shelf-life.
-
Comprehensive identification of thermal decomposition products using techniques like Py-GC-MS to fully elucidate the degradation mechanisms and to assess any potential toxicological concerns arising from the degradants.
A more profound understanding of the thermal stability of these molecules will enable the development of more robust and safer products for consumers and will provide a solid scientific basis for regulatory assessment.
References
- Polymer Chemistry Innovations. (n.d.). Poly(2-ethylhexyl methacrylate) Thermal Characterization Report.
-
Blake, D. M. (2015). Effect of Alkyl Chain Unsaturation on Methyl Ester Thermo-Oxidative Decomposition and Residue Formation. ResearchGate. Retrieved from [Link]
- Ghebremedhin, M. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Analytical & Bioanalytical Techniques, 4(6).
-
Kleine-Benne, E. (2020). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. Retrieved from [Link]
-
Gomez-Gomez, A., et al. (2014). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Padimate-O. PubChem. Retrieved from [Link]
- Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology, 34(2_suppl), 5S-69S.
- Gackowska, A., et al. (2017). Studies on the formation of formaldehyde during 2-ethylhexyl 4-(dimethylamino)benzoate demethylation in the presence of reactive oxygen and chlorine species. Environmental Science and Pollution Research, 24(9), 8486-8496.
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Ferreira, A. G. M., et al. (2018). Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications. ResearchGate. Retrieved from [Link]
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TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]
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Taylor & Francis. (n.d.). Padimate O – Knowledge and References. Retrieved from [Link]
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Chromatography Online. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]
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Fraunhofer-Publica. (2019). Differential Scanning Calorimetry for Simulation and Optimization of the Lamination Process. Retrieved from [Link]
- March, J. G., et al. (2009). Determination of 2-ethylhexyl 4-(dimethylamino) benzoate using membrane-assisted liquid-liquid extraction and gas chromatography-mass spectrometric detection. Analytical and Bioanalytical Chemistry, 394(3), 885-892.
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Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. PubMed. Retrieved from [Link]
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Popescu, M. C., et al. (2022). Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. MDPI. Retrieved from [Link]
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Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. ResearchGate. Retrieved from [Link]
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López-López, M., et al. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Retrieved from [Link]
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de la Cruz, N., et al. (2015). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Semantic Scholar. Retrieved from [Link]
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de Faria, D. L. A., et al. (2015). Py-GC-MS applied to the identification of synthetic resins in Brazilian painting. INIS-IAEA. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purification of Octyl 2-Aminobenzoate by Column Chromatography
This in-depth technical guide provides a comprehensive framework for the purification of octyl 2-aminobenzoate using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind each procedural choice. By integrating established scientific principles with practical, field-tested insights, this guide aims to equip the reader with the necessary expertise to successfully purify octyl 2-aminobenzoate and adapt these methodologies to similar compounds.
Foundational Principles: Understanding the "Why" Before the "How"
Octyl 2-aminobenzoate, an ester of anthranilic acid, possesses a unique combination of a lipophilic octyl chain and a polar aromatic amine functionality. This amphipathic nature, coupled with its potential use as an intermediate in pharmaceutical and cosmetic applications, necessitates a robust purification strategy to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is the technique of choice for this purpose, offering a powerful method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] The success of this technique hinges on a thorough understanding of the physicochemical properties of the target molecule and the principles of chromatographic separation.
The core principle of column chromatography lies in the continuous equilibration of solutes between the stationary phase (a solid adsorbent, typically silica gel) and the mobile phase (a solvent or solvent mixture).[1][3] Compounds with a higher affinity for the stationary phase will move through the column more slowly, while those with a greater affinity for the mobile phase will elute more quickly.[4] By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved.
Pre-Chromatography Strategy: The Pivotal Role of Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[5] TLC is a rapid and cost-effective analytical technique that provides a reliable preview of the separation that can be expected on a column.[5]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude octyl 2-aminobenzoate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline using a capillary tube.
-
Solvent System Development: Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[6]
-
Plate Development: Place the spotted TLC plate in a developing chamber and allow the mobile phase to ascend the plate until it is approximately 1 cm from the top.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm). Octyl 2-aminobenzoate, containing a chromophore, should be readily visible.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
The ideal solvent system for column chromatography will provide an Rf value of approximately 0.2-0.4 for the desired compound (octyl 2-aminobenzoate) and good separation from all impurities.
The Core Directive: Column Chromatography Protocol
Once an optimal solvent system has been identified via TLC, the purification can be scaled up to column chromatography.
Selection of the Stationary Phase
For the purification of moderately polar organic compounds like octyl 2-aminobenzoate, silica gel (SiO₂) is the most common and effective stationary phase.[2][3] Its polar surface interacts with polar functional groups of the analyte, leading to differential retention. For standard purifications, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended.
Column Packing: The Foundation of a Good Separation
Proper column packing is critical to achieving high resolution. The "wet slurry" method is generally preferred as it minimizes the chances of air bubbles and channels forming within the stationary phase.
Experimental Protocol: Wet Slurry Column Packing
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent system (determined by TLC) to form a homogenous slurry.
-
Packing: Pour the slurry into the column in a single, continuous motion.[7]
-
Settling: Allow the silica gel to settle under gravity, continuously tapping the side of the column to ensure even packing.
-
Equilibration: Once the silica gel has settled, add a layer of sand to the top to prevent disturbance of the bed during sample and solvent addition. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.[7]
Sample Loading
The crude sample should be loaded onto the column in a concentrated band to ensure sharp elution profiles.
Experimental Protocol: Sample Loading
-
Dissolution: Dissolve the crude octyl 2-aminobenzoate in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorption (Optional but Recommended): To the dissolved sample, add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Loading: Carefully add the adsorbed sample or the concentrated solution to the top of the column.
Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to move the components down the stationary phase.[4]
Elution Strategy:
-
Isocratic Elution: Using a single, constant mobile phase composition. This is suitable for simple separations where the impurities have significantly different polarities from the target compound.
-
Gradient Elution: Gradually increasing the polarity of the mobile phase over time. This is highly effective for complex mixtures, as it allows for the elution of less polar compounds first, followed by the more polar ones. For octyl 2-aminobenzoate, a gradient of hexane:ethyl acetate is a common choice.
Fraction Collection:
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the scale of the purification.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Effective for moderately polar compounds.[2][3] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for tunable polarity to separate a range of impurities. |
| Column Packing | Wet Slurry Method | Minimizes channeling and ensures a homogenous packed bed. |
| Sample Loading | Dry Loading on Silica Gel | Promotes a narrow sample band and improves resolution. |
| Elution | Step or Linear Gradient | Efficiently elutes compounds with varying polarities. |
Post-Chromatography Analysis: Purity Verification
After fraction collection, it is essential to determine which fractions contain the purified octyl 2-aminobenzoate.
TLC Analysis of Fractions
Spot a small aliquot from each collected fraction (or every few fractions) onto a TLC plate and develop it using the optimized solvent system.[5] Fractions containing a single spot with the same Rf value as the pure octyl 2-aminobenzoate should be combined.
UV-Vis Spectroscopy
Octyl 2-aminobenzoate contains an aromatic ring and an amino group, which act as a chromophore, absorbing UV light.[8][9] The conjugated system of the benzene ring results in UV absorption, and this property can be used to confirm the presence of the compound in the collected fractions.[10] Fractions containing the purified product can be analyzed by UV-Vis spectroscopy to confirm the presence of the characteristic absorption maxima.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC.[11] |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked Column Bed | Column ran dry. | Ensure the solvent level never drops below the top of the stationary phase. |
| Tailing of Spots/Peaks | Sample is too acidic or basic. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| Sample is not sufficiently soluble in the mobile phase. | Load the sample in a stronger, more polar solvent and then begin elution with the less polar mobile phase. | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Conclusion
The successful purification of octyl 2-aminobenzoate by column chromatography is a systematic process that relies on a solid understanding of chromatographic principles and careful execution of experimental protocols. By leveraging TLC for methods development and meticulously performing each step of the column chromatography process, researchers can achieve high purity of the target compound, which is essential for its intended downstream applications. This guide provides a robust framework for this process, empowering scientists to approach this and similar purification challenges with confidence and expertise.
References
- Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. (n.d.). National Center for Biotechnology Information.
- HPLC Separation of Isomers of Aminobenzoic Acid. (n.d.). SIELC Technologies.
- Analysis of octyl methoxycinnamate in sunscreen products by a validated UV-spectrophotometric method. (n.d.). ResearchGate.
- Chromatograms of p -aminobenzoic acid and methoxsalen on various... (n.d.). ResearchGate.
- Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. (n.d.). ResearchGate.
- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
- Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography. (n.d.). Benchchem.
- Normal-Phase TLC Analysis of UV Filters Avobenzone and Octocrylene in Sunscreen Preparations. (n.d.). ResearchGate.
- Octyl Sepharose CL-4B. (n.d.). Scientific Laboratory Supplies.
- Column Chromatography. (n.d.). Magritek.
- Column Chromatography: Principles, Procedure, and Applications. (n.d.). Phenomenex.
- Mastering Column Chromatography: Techniques and Tips. (n.d.). Chrom Tech, Inc.
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
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discovery and history of 2-aminobenzoate esters
The history of 2-aminobenzoate esters is a microcosm of the evolution of organic chemistry. From a naturally occurring fragrance molecule identified over a century ago to a cornerstone of synthetic and medicinal chemistry, its journey highlights the power of chemical synthesis to both mimic nature and create novel functions. The ongoing development of greener, more efficient synthetic routes, such as microbial fermentation and continuous flow processes, ensures that the story of the anthranilate scaffold will continue. For drug development professionals, 2-aminobenzoate esters remain a low-cost, versatile, and indispensable starting material for the creation of next-generation therapeutics. [18]
References
-
The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl anthranilate. PubChem. Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Methyl anthranilate. Retrieved from [Link]
-
Wang, B., Wang, C., Du, L., Zhao, Q., & Yin, J. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 139-144. Retrieved from [Link]
-
Quora. (2013). History of Science: How was methyl anthranilate discovered? Retrieved from [Link]
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Berenstein, N. (2015). From Neroli to NuGrape: Methyl Anthranilate. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]
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ChemBK. (n.d.). Methyl anthranilate - Uses and synthesis methods. Retrieved from [Link]
-
Patsnap. (n.d.). A kind of method for continuously preparing methyl anthranilate. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN101948400A - Preparation method of methyl anthranilate.
-
Walsh Medical Media. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Retrieved from [Link]
-
Patsnap. (n.d.). The production process of one-step production of methyl anthranilate. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]
-
Oxford Academic. (2025). Comparative glycomic analysis of Mimiviridae and Marseilleviridae uncovers host-related and lineage-specific glycosylation. Retrieved from [Link]
-
Fife, T. H., & Natarajan, R. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(8), 2795–2800. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Zhang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 11(8), 2257–2284. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
AIDIC. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Retrieved from [Link]
-
ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). The Chemistry of Anthranilic Acid. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
- Google Patents. (n.d.). US2653971A - Manufacture of anthranilic acid.
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. Retrieved from [Link]
-
Lee, J. W., et al. (2019). Microbial production of methyl anthranilate, a grape flavor compound. Applied and Environmental Microbiology, 85(11), e00320-19. Retrieved from [Link]
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Methodological & Application
HPLC method development for octyl 2-aminobenzoate analysis
Application Note: HPLC Method Development for Octyl 2-Aminobenzoate
Executive Summary
Octyl 2-aminobenzoate (CAS: 87-20-7), also known as octyl anthranilate, is a lipophilic ester used primarily in fragrance formulations and as an intermediate in organic synthesis.[1] Its analysis presents specific chromatographic challenges:
-
High Lipophilicity: The C8-alkyl chain results in strong retention on standard reverse-phase columns (LogP ~4.8).[1]
-
Peak Tailing: The primary amine group on the aromatic ring can interact with residual silanols on the stationary phase.[1]
-
Detection Selectivity: While UV-active, the matrix (often essential oils or creams) requires selective wavelength monitoring.[1]
This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) method using a C18 stationary phase with a specific gradient profile designed to elute the analyte efficiently while maintaining peak symmetry.[1]
Physicochemical Profiling & Strategy
Before method development, we define the molecule's "Chromatographic Personality."[1]
| Property | Value (Approx) | Chromatographic Implication |
| LogP | ~4.8 | High Hydrophobicity. Requires high organic strength mobile phase (Acetonitrile preferred over Methanol for lower backpressure at high flow).[1] |
| pKa (Amine) | ~2.2 (Conjugate Acid) | Weak Base. The amine is conjugated with the ester, reducing basicity. However, at neutral pH, it is uncharged.[1] Acidic pH (2.5–3.[1]0) is recommended to suppress silanol ionization on the column, not necessarily to protonate the analyte. |
| UV Maxima | 248 nm, 335 nm | Dual Detection. 248 nm provides maximum sensitivity.[1] 335 nm (blue fluorescence region) provides high selectivity against non-anthranilate matrix interferences.[1] |
Method Development Logic Flow
The following decision tree illustrates the scientific rationale behind the selected protocol.
Figure 1: Decision matrix for Octyl 2-aminobenzoate method development. Note the critical path from solubility to gradient optimization.
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).
-
Reagents:
-
Reference Standard: Octyl 2-aminobenzoate (>98% purity).[1]
Chromatographic Conditions (The "Gold Standard")
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm | End-capping is critical to prevent amine tailing.[1] 150mm length balances resolution with run time.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) | Low pH suppresses silanol activity on the silica support, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength than methanol, necessary for the octyl chain.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Column Temp | 35°C | Slightly elevated temperature lowers viscosity and improves mass transfer.[1] |
| Injection Vol | 10 µL | Standard volume; reduce to 5 µL if peak overloading occurs. |
| Detection | Signal A: 250 nm (bw 4)Signal B: 335 nm (bw 8) | 250 nm for quantitation; 335 nm for identity confirmation (anthranilate specific).[1] |
Gradient Profile
Due to the high lipophilicity (LogP ~4.8), an isocratic method would either be too long (if low organic) or have poor resolution of early eluting impurities (if high organic).[1] A steep gradient is required.[1]
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.00 | 40 | 60 | Initial hold to settle baseline.[1] |
| 2.00 | 40 | 60 | Isocratic hold to separate polar impurities. |
| 12.00 | 5 | 95 | Linear ramp to elute Octyl 2-aminobenzoate. |
| 15.00 | 5 | 95 | Wash step to remove highly lipophilic matrix.[1] |
| 15.10 | 40 | 60 | Return to initial conditions.[1][2] |
| 20.00 | 40 | 60 | Re-equilibration (Critical for reproducibility). |
Standard & Sample Preparation
Caution: Octyl 2-aminobenzoate is insoluble in water.[1] Do not use 100% aqueous diluents.[1]
-
Stock Solution (1.0 mg/mL):
-
Weigh 50 mg of Octyl 2-aminobenzoate into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile .[1]
-
-
Working Standard (50 µg/mL):
-
Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Mobile Phase B (ACN) .
-
Note: Using ACN as the diluent prevents precipitation inside the injector.
-
-
Sample Preparation (Cream/Oil Matrix):
Method Validation Parameters (Self-Validating System)
To ensure the method is performing correctly, evaluate these system suitability parameters before every run.
| Parameter | Acceptance Criteria | Troubleshooting if Failed |
| Retention Time (RT) | ~8.5 - 9.5 min | If RT drifts >5%, check pump flow accuracy and column temperature. |
| Tailing Factor ( | < 1.5 | If |
| Theoretical Plates (N) | > 5000 | If N is low, check for dead volume in tubing or column aging.[1] |
| Resolution ( | > 2.0 (from nearest peak) | If resolution degrades, decrease the gradient slope (e.g., extend ramp to 15 min). |
Linearity & Range
-
Range: 5 µg/mL to 200 µg/mL.
-
Regression:
.[1]
Troubleshooting & Common Pitfalls
Issue 1: Peak Broadening / Double Peaks
-
Cause: Solvent mismatch.[1] Injecting a sample dissolved in 100% ACN into a mobile phase starting at low organic can cause the analyte to precipitate or travel faster than the solvent front initially.
-
Fix: Ensure the gradient starts at least at 50-60% Organic, or dilute the sample with 50:50 ACN:Water (if solubility permits).[1]
Issue 2: Rising Baseline at High Organic
-
Cause: UV absorption of the organic modifier or impurities in the ACN.
-
Fix: Use HPLC-gradient grade Acetonitrile.[1] Ensure the reference wavelength on the DAD is set correctly (e.g., 360 nm with 100 nm bandwidth) to compensate for refractive index changes.
Issue 3: Retention Time Shift
-
Cause: Temperature fluctuations affecting the partition coefficient of the lipophilic octyl chain.
-
Fix: Use a thermostatted column compartment (set to 35°C).[1]
Workflow Visualization
The following diagram details the instrument flow and data processing logic for this specific analysis.
Figure 2: Instrument workflow highlighting the critical filtration step and detection parameters.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66751, Octyl benzoate (Structural Analog).[1] Retrieved from [Link][1]
-
Perrett, D. (1985). Liquid chromatography of anthranilate derivatives.[1] In High-Performance Liquid Chromatography of Proteins and Peptides. Academic Press.[1] (Foundational text on aromatic amine chromatography).
-
International Fragrance Association (IFRA). Standards for Anthranilate Esters.[1] Retrieved from [Link][1]
Sources
Advanced Formulation & Characterization of Octyl 2-Aminobenzoate in Topical Systems
Abstract
This application note provides a comprehensive technical guide for the formulation, stabilization, and characterization of Octyl 2-aminobenzoate (Octyl Anthranilate) in topical oil-in-water (O/W) emulsions. While often overshadowed by its menthyl analog (Meradimate), the octyl derivative presents unique solubility and UV-absorption profiles (UVA range,
Introduction & Physicochemical Profile[1][2][3][4][5][6][7][8]
Octyl 2-aminobenzoate refers to the ester of anthranilic acid and octanol. In cosmetic nomenclature, "octyl" frequently implies the branched 2-ethylhexyl chain (CAS 35972-69-1), though the n-octyl isomer (CAS 55198-39-5) exists. For the purpose of this guide, we focus on the 2-ethylhexyl derivative due to its superior solubility in cosmetic esters and prevalence in "octyl" class UV filters.
Chemical Identity[2]
-
IUPAC Name: 2-Ethylhexyl 2-aminobenzoate[1]
-
Molecular Formula:
-
Molecular Weight: ~249.35 g/mol
-
Function: UVA Absorber (320–400 nm), Photostabilizer.
-
LogP: ~4.3 (Highly Lipophilic)
Mechanism of Action
Octyl 2-aminobenzoate functions via intramolecular hydrogen bonding between the amine and carbonyl groups. Upon UV photon absorption, the molecule undergoes an Excited State Intramolecular Proton Transfer (ESIPT), dissipating energy as heat and returning to the ground state. However, this cycle is susceptible to disruption by polar protic solvents or competing hydrogen bond acceptors.
Pre-Formulation: Compatibility & Stability[10]
The "Schiff Base" Hazard
The primary instability mechanism for anthranilates is the reaction of the primary amine (
Rule 1: Never formulate Octyl 2-aminobenzoate with unmasked aldehydes.
Solubility Profiling
Due to its high LogP, Octyl 2-aminobenzoate is immiscible in water. It requires a specific oil-phase polarity for optimal stability.
| Solvent Type | Recommended Solvent | Solubility (w/w @ 25°C) | Notes |
| Primary Solvent | C12-15 Alkyl Benzoate | > 20% | Excellent solubilizer; boosts SPF. |
| Co-Solvent | Caprylic/Capric Triglyceride | > 15% | Good skin feel; moderate solubility. |
| Polar Solvent | Ethanol (96%) | Soluble | Use caution; may shift |
| Incompatible | Water, Glycerin | Insoluble | Requires emulsification. |
Formulation Strategy: O/W Emulsion
The following protocol describes the creation of a robust SPF-boosting O/W Emulsion containing 5.0% Octyl 2-aminobenzoate.
Formulation Logic (DOT Diagram)
Figure 1: Critical Process Flow for Octyl 2-aminobenzoate Emulsion. Note the strict exclusion of aldehydes in Phase C.
Protocol A: Preparation of 5% w/w Emulsion
Equipment:
-
Overhead stirrer with anchor paddle.
-
High-shear homogenizer (e.g., Ultra-Turrax).
-
Water bath heated to 75°C.
Ingredients:
| Phase | Ingredient | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Vehicle |
| A | Disodium EDTA | 0.10 | Chelator (prevents metal-catalyzed oxidation) |
| A | Glycerin | 3.00 | Humectant |
| A | Xanthan Gum | 0.30 | Rheology Modifier |
| B | Octyl 2-aminobenzoate | 5.00 | Active UV Filter |
| B | C12-15 Alkyl Benzoate | 10.00 | Primary Solvent |
| B | Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier |
| B | Tocopheryl Acetate | 0.50 | Antioxidant |
| C | Phenoxyethanol | 0.80 | Preservative (Aldehyde-free) |
| C | Citric Acid (10% soln) | q.s. | pH Adjuster |
Procedure:
-
Phase A: In the main vessel, disperse Xanthan Gum in Glycerin. Add Water and EDTA. Heat to 75°C with moderate stirring until uniform.
-
Phase B: In a side beaker, combine Octyl 2-aminobenzoate, C12-15 Alkyl Benzoate, and emulsifiers. Heat to 75°C. Ensure the UV filter is completely dissolved (solution should be clear yellow).
-
Emulsification: Slowly add Phase B to Phase A while homogenizing at 3000–5000 rpm for 5 minutes.
-
Cooling: Switch to paddle stirring (low shear) and cool to 40°C.
-
Phase C: Add Phenoxyethanol. Adjust pH to 6.0–6.5 using Citric Acid.
-
Note: Avoid pH < 5.0 to prevent potential hydrolysis of the ester.
-
-
Discharge: Cool to 25°C and package in opaque containers.
Analytical Protocol: HPLC Assay
To ensure the integrity of the active ingredient, a validated Reverse-Phase HPLC method is required.
Protocol B: HPLC Quantification
System: Agilent 1260 Infinity II or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm).
Parameters:
-
Mobile Phase: Methanol : Water (acidified with 0.1% Phosphoric Acid) [85:15 v/v].
-
Reasoning: High methanol content is needed to elute the lipophilic octyl chain.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis at 338 nm (Peak absorption) and 310 nm (Secondary).
-
Column Temp: 30°C.
Sample Preparation:
-
Weigh 0.1 g of emulsion into a 50 mL volumetric flask.
-
Add 30 mL Tetrahydrofuran (THF) to break the emulsion. Sonicate for 15 mins.
-
Make up to volume with Mobile Phase.
-
Filter through 0.45 µm PTFE filter before injection.
Acceptance Criteria:
-
Retention time: ~6–8 minutes (dependent on column).
-
Tailing factor: < 1.5.
-
Recovery: 98.0% – 102.0%.
Performance Protocol: Photostability
Anthranilates can lose efficacy upon prolonged UV exposure. This protocol validates the "Photo-Robustness" of the formulation.
Protocol C: In Vitro Photostability (ISO 24443 Adaptation)
Materials:
-
PMMA Plates (Helioplate HD6, 6 µm roughness).
-
Solar Simulator (Atlas Suntest CPS+).
-
Glycerol (as blank).
Procedure:
-
Application: Apply 1.3 mg/cm² of the emulsion (Protocol A) to the PMMA plate. Spread uniformly using a gloved finger saturated with the product (to prevent absorption).
-
Drying: Allow to dry for 15 minutes in the dark at 25°C.
-
Initial Scan (
): Measure absorbance from 290–400 nm using a UV transmittance analyzer (e.g., Labsphere). -
Irradiation: Expose the plate to a simulated solar dose of 5 Minimal Erythema Doses (MEDs) (approx. 20–25 J/cm²).
-
Final Scan (
): Measure absorbance again.
Calculation:
Calculate the % Stability at
Safety Protocol: Skin Permeation
Octyl 2-aminobenzoate is lipophilic and may penetrate the stratum corneum. A Franz Diffusion Cell study is mandatory to assess systemic safety.
Protocol D: In Vitro Permeation (IVPT)
Setup:
-
Membrane: Synthetic lipid membrane (Strat-M®) or dermatomed porcine ear skin.
-
Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 5% Tween 80 (to ensure sink conditions for the lipophilic drug).
-
Temp: 32°C (Skin surface temperature).
Workflow:
-
Mount membrane in Franz cell. Fill receptor chamber with fluid; ensure no bubbles.
-
Apply 10 mg/cm² of formulation to the donor compartment.
-
Sample 200 µL from receptor port at 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh fluid.
-
Analyze samples via HPLC (Protocol B).[4]
Interpretation:
-
Flux (
): Plot cumulative amount permeated ( ) vs. time. -
Safety Threshold: Permeation should be negligible (< 1% of applied dose) for a "stay-on" sunscreen product.
Mechanistic Visualization
Photostability & Degradation Logic
Figure 2: Photophysical cycle of Octyl 2-aminobenzoate. The red path indicates instability; the green path indicates stabilization via quenching.
References
-
Shaath, N. A. (2016). Sunscreen Regulations and the Global Regulatory Status. In Principles and Practice of Photoprotection. Springer. Link
-
Bonda, C. (2005). The photostability of organic sunscreen actives: A review. In Sunscreens: Regulations and Commercial Development. Taylor & Francis. Link
-
Food and Drug Administration (FDA). (2019). Sunscreen Drug Products for Over-the-Counter Human Use. Federal Register. Link
-
ISO 24443:2021. Determination of sunscreen UVA photoprotection in vitro. International Organization for Standardization. Link
-
OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Octyl 2-Aminobenzoate Synthesis
Welcome to the technical support center for the synthesis of octyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Here, we delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing octyl 2-aminobenzoate?
A1: The most prevalent and direct method for synthesizing octyl 2-aminobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-aminobenzoic acid (anthranilic acid) with 1-octanol.[1][2]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for the Fischer esterification.[3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] This significantly increases the reaction rate.
Q3: Is the Fischer esterification of 2-aminobenzoic acid reversible?
A3: Yes, the Fischer esterification is a reversible equilibrium reaction.[4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, 1-octanol) or by removing the water formed during the reaction.[3][4]
Q4: What are the typical yields for the synthesis of octyl 2-aminobenzoate?
A4: With proper optimization, yields for Fischer esterification reactions can be quite high, often in the range of 75-95%.[5] However, without optimization, yields can be significantly lower due to the reversible nature of the reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of octyl 2-aminobenzoate.
Problem 1: Consistently Low Yields
Low yields are the most common issue in Fischer esterification and can be attributed to several factors.
Root Cause Analysis and Solutions:
-
Equilibrium: The primary reason for low yields is the reversible nature of the reaction.
-
Solution 1: Adjust Molar Ratio of Reactants: Increase the molar ratio of 1-octanol to 2-aminobenzoic acid. A common strategy is to use a 3 to 5-fold excess of the alcohol.[2] This shifts the equilibrium towards the product side according to Le Châtelier's principle.
-
Solution 2: Water Removal: The removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) that forms an azeotrope with water.[3][6]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time.
-
Solution: Ensure an appropriate catalyst loading. For sulfuric acid, a catalytic amount (e.g., 1-3 mol% relative to the carboxylic acid) is typically sufficient.[2]
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion due to insufficient heating or a short reaction time.
-
Solution: The reaction is typically performed at the reflux temperature of the alcohol or the azeotropic solvent.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminobenzoic acid) is no longer visible. Reaction times can range from a few hours to overnight depending on the scale and conditions.[7]
-
Problem 2: Dark-Colored or Impure Product
The appearance of a dark-colored product is often indicative of side reactions.
Root Cause Analysis and Solutions:
-
Oxidation of the Amino Group: The amino group of 2-aminobenzoic acid and the resulting ester are susceptible to oxidation, which can produce colored impurities. This is more likely to occur at elevated temperatures over prolonged periods.
-
Solution 1: Use of an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Solution 2: Purification with Activated Charcoal: If the product is colored, a small amount of activated charcoal can be added to the crude product dissolved in a suitable solvent. The mixture is then heated, and the charcoal is removed by filtration through celite. This is often effective at removing colored impurities.
-
Solution 3: Column Chromatography: Purification by column chromatography on silica gel is a highly effective method for removing both colored and colorless impurities.[8]
-
Problem 3: Difficulty in Product Isolation and Purification
Challenges in isolating and purifying octyl 2-aminobenzoate can arise from an improper workup procedure.
Root Cause Analysis and Solutions:
-
Residual Acid Catalyst: The acid catalyst must be completely neutralized and removed during the workup to prevent hydrolysis of the ester back to the starting materials during storage or subsequent steps.
-
Emulsion Formation during Extraction: The presence of both polar and nonpolar functionalities in the reactants and products can sometimes lead to the formation of emulsions during the aqueous workup, making phase separation difficult.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. If an emulsion persists, allowing the mixture to stand for a longer period or gentle swirling of the separatory funnel can be effective.
-
-
Inefficient Purification: Simple extraction may not be sufficient to obtain a highly pure product.
-
Solution 1: Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification technique.[10][11] A suitable solvent system can be determined empirically, often involving a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, or a binary solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[12]
-
Solution 2: Vacuum Distillation: If the product is a high-boiling liquid, vacuum distillation can be an effective method for purification.
-
Experimental Protocols
Optimized Synthesis of Octyl 2-aminobenzoate
This protocol is designed to maximize the yield and purity of the final product.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
1-Octanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzoic acid (13.7 g, 0.1 mol), 1-octanol (39.1 g, 0.3 mol), and toluene (100 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1 mL, ~0.018 mol) to the mixture.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (see below for details). The reaction is complete when the 2-aminobenzoic acid spot is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of saturated NaHCO₃ solution (repeat until no more CO₂ evolution is observed).
-
100 mL of deionized water.
-
100 mL of brine.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess 1-octanol.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Procedure:
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark lanes for the starting material (SM), co-spot (a mixture of SM and reaction mixture), and the reaction mixture (RM).[13]
-
Spot the Plate:
-
Dissolve a small amount of 2-aminobenzoic acid in a suitable solvent (e.g., ethyl acetate) and spot it on the 'SM' lane.
-
Using a clean capillary, spot the reaction mixture on the 'RM' lane.[13]
-
Spot both the starting material and the reaction mixture on the 'co-spot' lane.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Allow the solvent front to travel up the plate.[13]
-
Visualize: Remove the plate and visualize the spots under a UV lamp (254 nm).[13] 2-aminobenzoic acid is more polar and will have a lower Rf value than the less polar product, octyl 2-aminobenzoate. The reaction is complete when the spot corresponding to 2-aminobenzoic acid has disappeared from the 'RM' lane.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Condition | Rationale | Expected Outcome |
| Molar Ratio (Octanol:Acid) | 1:1 | Stoichiometric | Low to moderate yield due to equilibrium |
| 3:1 | Excess alcohol | Higher yield, drives equilibrium forward | |
| 5:1 | Large excess alcohol | High yield, but requires removal of more excess alcohol | |
| Catalyst | H₂SO₄ (1-3 mol%) | Strong acid, effective catalyst | Efficient reaction |
| p-TsOH (1-3 mol%) | Solid, easier to handle | Efficient reaction, may require higher temperatures | |
| Water Removal | None | Equilibrium limits yield | |
| Dean-Stark | Removes water azeotropically | High to excellent yield | |
| Temperature | 80-100 °C | Insufficient for rapid reaction | Slow conversion |
| Reflux (Toluene, ~110 °C) | Optimal for azeotropic water removal | Efficient reaction |
Table 2: Analytical Data for Reactants and Product
| Compound | Molecular Weight ( g/mol ) | Expected Rf (3:1 Hex:EtOAc) | Key ¹H NMR Signals (δ, ppm) |
| 2-Aminobenzoic Acid | 137.14 | ~0.1-0.2 | 6.6-7.9 (aromatic protons), ~5.5 (amine protons, broad) |
| 1-Octanol | 130.23 | ~0.4-0.5 | 3.6 (t, -CH₂OH), 0.9 (t, -CH₃) |
| Octyl 2-aminobenzoate | 249.35 | ~0.6-0.7 | 7.8-6.5 (aromatic protons), 4.2 (t, -COOCH₂-), 0.9 (t, -CH₃) |
Visualizations
Fischer Esterification Workflow
Caption: Workflow for the synthesis of octyl 2-aminobenzoate.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
-
Fischer Esterification. (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Margarida, B., Flores, L. I., de Lima Luz Junior, L. F., & Lenzi, M. K. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1, 6–11. [Link]
-
Kumar, D., & Patel, A. (2022). Efficient Process for the Production of Alkyl Esters. ACS Omega, 7(32), 28254–28265. [Link]
-
Fischer Esterification Procedure. (n.d.). California State University, Stanislaus. [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
-
Gawas, S. D., & Tilve, S. G. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 10(7), 1345. [Link]
- Hoyt, S. M., & Kuo, T. M. (2009). Process for preparing aminobenzoate esters. U.S.
-
Jang, H. T., & Kim, J. H. (2016). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Bio-Science and Bio-Technology, 8(1), 339-348. [Link]
-
Supporting Information for [Paper Title]. (n.d.). The Royal Society of Chemistry. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. (2021). Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
challenges in the esterification of 2-aminobenzoic acid with octanol
The following technical guide is structured as a specialized support resource for researchers and process chemists dealing with the specific challenges of synthesizing octyl anthranilate.
Topic: Esterification of 2-Aminobenzoic Acid (Anthranilic Acid) with 1-Octanol Ticket Type: Technical Guide & Troubleshooting Support Level: Tier 3 (Senior Scientist)
Core Technical Analysis: The "Hidden" Challenges
Synthesizing octyl anthranilate is deceptive. On paper, it is a standard Fischer esterification. In practice, two dominant factors cause failure rates to spike compared to simple benzoate esters:
-
The Zwitterionic Trap (Solubility & Kinetics): 2-Aminobenzoic acid exists primarily as a zwitterion (inner salt) in neutral media. The ammonium group (
) and carboxylate ( ) create a high-melting, insoluble lattice. To drive the reaction, you must disrupt this ionic network. Furthermore, the amine group acts as a "catalyst sink," neutralizing your acid catalyst immediately upon addition.-
Implication: You cannot use "catalytic" amounts of acid in the traditional sense (1-5 mol%). You often need a higher loading or a specific solvent system to maintain free protons for the carbonyl activation.
-
-
The "Octanol Anchor" (Purification): 1-Octanol has a high boiling point (
). Unlike methanol or ethanol, you cannot simply "rotavap it off." If you use a large excess of octanol to drive the equilibrium (Le Chatelier’s principle), you create a downstream purification nightmare where the product and reactant co-elute or require high-vacuum distillation that risks thermal degradation.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Stalling & Kinetics
Q: I added 5 mol%
-
The Mechanism: The
of the anilinium ion is . When you add sulfuric acid, it protonates the amine first, forming the anthranilic acid sulfate salt. This salt is often less soluble than the free acid in organic solvents. -
The Fix: Increase catalyst loading to 1.1–1.2 equivalents relative to the amine if using a solventless system, or switch to the Azeotropic Method (see Protocol below). In a toluene/octanol system, using p-Toluenesulfonic acid (p-TSA) (0.5–1.0 eq) allows for better solubility at reflux temperatures compared to sulfuric acid chars.
Q: The reaction turns dark brown/black after 1 hour. Is my product ruined? A: Not necessarily, but you have oxidation issues.
-
The Cause: Anilines are notoriously sensitive to oxidation, forming colored impurities (iminoquinones) even at ppm levels. High temperatures in the presence of air accelerate this.
-
The Fix:
-
Degas your octanol and solvent with nitrogen/argon before heating.
-
Run the reaction under a strict inert atmosphere .
-
Post-reaction: A wash with dilute sodium metabisulfite (
) during workup can sometimes reduce colored oxidized species.
-
Category B: Equilibrium & Yield
Q: I am refluxing in pure octanol, but conversion stops at 60%. A: You are hitting the water equilibrium wall.
-
The Physics: Fischer esterification is reversible (
). Water produced in the reaction hydrolyzes the ester back to the acid. In lower alcohols (MeOH), you use a massive excess of alcohol to drive equilibrium. With octanol, using a massive excess is impractical for purification.[1] -
The Fix: You must remove water physically.
-
Method 1 (Recommended): Use a Dean-Stark trap with a co-solvent (Toluene or Xylene). The solvent forms a ternary azeotrope with water and octanol, or a binary one with water, lifting it out of the reaction mixture.
-
Method 2: Add activated Molecular Sieves (3Å) to the reaction flask (requires mechanical stirring, not magnetic, to avoid grinding the sieves into dust).
-
Category C: Purification (The "Octanol Anchor")
Q: How do I remove the excess 1-octanol? It won't come off on the rotavap. A: This is the most common failure point.
-
Scenario 1: Distillation. You need a high vacuum (
). Octanol boils at (atm), while Octyl Anthranilate boils at (atm). Under high vacuum ( ), octanol will come off around , and the product around . -
Scenario 2: Chromatography. If you cannot distill, use a silica column.
-
Trick: Octanol is surprisingly polar. Use a non-polar mobile phase (e.g., 5% EtOAc in Hexanes). The ester (less polar) elutes first. The octanol will stick or elute much later.
-
Check: Use TLC with Vanillin stain (alcohols stain distinctively) to ensure separation.
-
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Competition
This diagram illustrates the competing pathways: the desired acid-catalyzed esterification versus the "catalyst sink" (salt formation) and the oxidation risks.
Caption: Mechanistic pathway showing the competition between salt formation (catalyst deactivation) and the desired esterification. Note the reversibility requiring water removal.
Optimized Experimental Protocol
Method: Azeotropic Esterification using p-TSA and Toluene. Scale: 50 mmol (approx. 6.85 g Anthranilic Acid).
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Anthranilic Acid | 137.14 | 1.0 | 6.86 g | Limiting Reagent |
| 1-Octanol | 130.23 | 1.5 | 9.77 g (11.8 mL) | Reactant (Slight Excess) |
| p-TSA (Monohydrate) | 190.22 | 1.1 | 10.45 g | Catalyst + Amine Protonation |
| Toluene | 92.14 | Solvent | 50-70 mL | Azeotropic Solvent |
Step-by-Step Workflow
-
Setup:
-
Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar.
-
Attach a Dean-Stark trap filled with toluene.
-
Attach a Reflux Condenser on top of the trap.
-
Connect a nitrogen line to the top of the condenser (bubbler outlet).
-
-
Reaction:
-
Add Anthranilic Acid, 1-Octanol, and Toluene to the flask.
-
Add p-TSA. Note: The mixture may be a slurry initially.
-
Purge the system with Nitrogen for 5 minutes.
-
Heat to reflux (Bath temp
). Toluene boils at . -
Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reflux until water generation ceases (typically 4–8 hours) or TLC indicates consumption of anthranilic acid.
-
-
Workup (Critical for Purity):
-
Cool the mixture to room temperature.
-
Neutralization: Pour the mixture into a separatory funnel containing
of saturated (sodium bicarbonate). -
Caution:
evolution will occur.[2] Vent frequently. This step converts the ammonium salt back to the free amine and neutralizes excess p-TSA. -
Separate layers. Wash the organic layer (Top) again with water (
) and Brine ( ). -
Dry organic layer over
, filter, and concentrate on a rotary evaporator to remove Toluene.
-
-
Purification:
-
You are now left with Crude Product + Excess Octanol.
-
High Vacuum Distillation: Setup a short-path distillation head.
-
Fraction 1: Octanol (expect
at ). -
Fraction 2: Octyl Anthranilate (expect
at ).
-
-
Alternative: If scale is small (
), use Flash Chromatography (Hexanes:EtOAc 95:5).
-
Diagram 2: Workup & Purification Logic
This flowchart guides the user through the critical separation of the high-boiling alcohol.
Caption: Decision tree for workup and purification, highlighting the scale-dependent choice between distillation and chromatography.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification and Dean-Stark apparatus usage).
-
Kittleson, T. M., & Pantaleone, D. P. (2001). "Lipase-catalyzed synthesis of anthranilic acid esters." Journal of the American Oil Chemists' Society, 78, 49–52.[3] (Discusses challenges in anthranilate synthesis and alternative enzymatic routes).
-
Skrzypek, J., et al. (2003). "Kinetics of the esterification of benzoic acid with n-octyl and isooctyl alcohols." Reaction Kinetics and Catalysis Letters, 79, 231–236. (Provides kinetic data for octyl esterification, highlighting the reaction order and activation energy).
-
Lilja, J., et al. (2002). "Esterification of propanoic acid with ethanol, 1-propanol and 1-butanol over a heterogeneous fiber catalyst." Chemical Engineering Journal, 88(1-3), 169-180. (General reference for alcohol chain length effects on esterification kinetics).
Sources
side reactions and byproducts in octyl 2-aminobenzoate synthesis
Current Status: 🟢 Operational | Ticket Volume: Normal Agent: Senior Application Scientist (Process Chemistry Division)
🟢 Welcome to the Reaction Optimization Hub
You have reached the Tier-3 Technical Support regarding the synthesis of Octyl 2-aminobenzoate (CAS: 7779-30-8). This molecule, a fatty alcohol ester of anthranilic acid, presents unique challenges due to the steric hindrance of the ortho-amino group and the high boiling point of the octyl chain.
Below you will find our Knowledge Base (KB) articles, Diagnostic Visualizations , and Resolved Ticket (FAQ) database.
📊 KB-001: Reaction Pathway & Impurity Cascade
Subject: Visualizing where the chemistry goes wrong.
Before troubleshooting, you must understand the competition between the desired pathway and the thermodynamic sinks (byproducts).
Figure 1: Mechanistic bifurcation showing the high-energy "Fischer" route (Blue) vs. the cleaner "Isatoic" route (Green) and their respective failure modes.
🛠️ KB-002: Protocol Analysis & Troubleshooting
Method A: Fischer Esterification (Acid-Catalyzed)
The "Classic" approach. High risk of side reactions due to harsh conditions.
The Protocol: Reflux Anthranilic acid (1.0 eq) with 1-Octanol (3.0+ eq) and H₂SO₄/pTSA (0.1 eq) in a solvent (Toluene/Xylene) using a Dean-Stark trap.
Critical Failure Points:
-
The "Aniline" Leak: Anthranilic acid is thermally unstable. If your reaction temperature exceeds 150°C (easy to do if refluxing pure octanol), the acid decarboxylates to form Aniline [1].
-
The "Dimer" Trap: The amino group of one molecule attacks the acid of another, forming linear oligomers or the cyclic Dianthranilide [2].
Method B: Isatoic Anhydride Ring-Opening
The "Preferred" approach for high purity.
The Protocol: Heat Isatoic Anhydride (1.0 eq) with 1-Octanol (1.2 eq) and a catalyst (DMAP or NaOH) at 80-100°C.
Why it works: The reaction is driven by the irreversible loss of CO₂. The amino group is "protected" inside the anhydride ring until the alcohol attacks, preventing self-condensation.
Critical Failure Points:
-
Moisture Ingress: If the octanol is wet, water attacks the anhydride, reverting it to anthranilic acid (see Method A issues).
-
Fix: Dry 1-Octanol over 3Å molecular sieves before use.
-
-
Runaway CO₂: On a large scale, the gas evolution can foam out of the reactor.
-
Fix: Add Isatoic Anhydride portion-wise to the hot alcohol.
-
📉 KB-003: Impurity Profile & Removal
Use this table to identify the "ghosts" in your NMR or GC traces.
| Impurity | Origin | Detection (approx.) | Removal Strategy |
| Aniline | Decarboxylation of SM | GC: Early peakSmell: Fishy | Acid wash (1M HCl) during workup. Aniline forms a water-soluble salt. |
| Dianthranilide | Self-condensation | NMR: Complex aromatic regionVisual: Insoluble solid | Filtration. It is highly insoluble in most organic solvents. |
| Dioctyl Ether | Dehydration of Octanol | GC: Close to product | Difficult. Requires careful fractional distillation. Prevent by avoiding H₂SO₄ (use pTSA or Isatoic route). |
| "Brown Tar" | Oxidation of -NH₂ | Visual: Dark color | Distillation. The product must be distilled under high vacuum (<1 mbar). |
| Unreacted Octanol | Excess reagent | GC: Large early peak | Distillation (BP is much lower than product). |
🧩 Diagnostic Logic Tree
Subject: Interactive troubleshooting for failed batches.
Figure 2: Decision matrix for post-reaction analysis. Follow the path matching your observation to find the remediation step.
🎫 Resolved Tickets (FAQ)
Ticket #402: Product is turning brown on the shelf.
User: "I distilled my product to a clear pale yellow oil, but after 3 days on the shelf, it's turning brown. Why?"
Support: The aromatic amine (-NH₂) at the ortho position is highly susceptible to photo-oxidation and air oxidation, forming azo-linkages and quinoid-like structures (chromophores).
Corrective Action: Store the product in amber glass under an Ar/N₂ headspace . For long-term storage, keeping it at 4°C is recommended.
Ticket #899: Can I use Octyl Bromide instead of Octanol?
User: "I have octyl bromide. Can I just react this with anthranilic acid using a base?"
Support: You can, but we advise against it. This is an Sɴ2 reaction (O-alkylation). However, the nitrogen is also nucleophilic. You risk significant N-alkylation (forming N-octyl anthranilate), which is very difficult to separate from the O-octyl ester [3]. The Isatoic anhydride or Fischer routes are far more selective for the ester.
Ticket #112: Vacuum Distillation Parameters?
User: "I can't get the product to distill without smoking."
Support: Octyl 2-aminobenzoate has a high boiling point. If you try to distill at atmospheric pressure or weak vacuum (e.g., water aspirator ~20 mbar), you will exceed the decomposition temperature (>180°C).
Requirement: You need a high-vacuum oil pump.
Target: 0.1 to 1.0 mmHg (approx 0.1 - 1.3 mbar).
Expected BP: ~150-160°C at 1 mmHg.
📚 References
-
Dunn, G. E., et al. (1955). "The Decarboxylation of Anthranilic Acid." Canadian Journal of Chemistry.
-
Staiger, R. P., & Wagner, E. C. (1953).[6] "Isatoic Anhydride. IV. Reactions with Various Nucleophiles." Journal of Organic Chemistry.
-
ChemicalBook. (2024). "Methyl Anthranilate Synthesis Overview (Analogous Chemistry)." ChemicalBook Technical Data.
-
ResearchGate. (2010). "Purification of high boiling esters via Vacuum Distillation." Journal of Hazardous Materials.
End of Technical Guide. For further assistance, please submit a log of your reaction conditions.
Sources
- 1. Advanced purification of petroleum refinery wastewater by catalytic vacuum distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inchem.org [inchem.org]
- 3. homework.study.com [homework.study.com]
- 4. homework.study.com [homework.study.com]
- 5. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]
- 6. myttex.net [myttex.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Octyl 2-Aminobenzoate Fluorescence
Welcome to the Advanced Photophysics Support Hub. Subject: Solvent Effects on Octyl 2-Aminobenzoate (Octyl Anthranilate) Ticket ID: OAB-FL-SOLV-001 Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Executive Summary
Octyl 2-aminobenzoate (OAB) is not a standard fluorophore; it is an environment-sensitive probe . Its fluorescence mechanism relies on Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3][4]
If you are observing inconsistent emission peaks, massive Stokes shifts, or complete quenching in aqueous media, your equipment is likely fine. You are witnessing the competition between intramolecular hydrogen bonding (within the molecule) and intermolecular hydrogen bonding (with the solvent).
This guide provides the diagnostic logic, mechanistic explanations, and validated protocols to control these variables.
Part 1: Diagnostic Workflow
Start here if your emission spectrum looks "wrong."
Figure 1: Decision tree for diagnosing spectral anomalies based on solvent class.
Part 2: The Mechanism (Why Your Solvent Matters)
The ESIPT Switch
OAB exists in two tautomeric forms. The solvent determines which form emits light.
-
The "Closed" State (Non-Polar Solvents):
-
Mechanism: In solvents like cyclohexane, the amine hydrogen forms an internal hydrogen bond with the carbonyl oxygen. Upon excitation, the proton transfers to the oxygen, forming the Keto tautomer.
-
Result: The Keto form emits at a much lower energy (Red-shifted/Green emission).
-
Status: Desired for large Stokes shift applications. [5]
-
-
The "Open" State (Polar Protic Solvents):
-
Mechanism: In solvents like Ethanol or Water, the solvent molecules form hydrogen bonds with the amine and carbonyl groups, physically breaking the internal bridge. ESIPT is blocked.
-
Result: The molecule emits from the Enol form (Blue emission) or undergoes non-radiative decay (quenching).
-
Data: Expected Spectral Shifts
Note: Values are approximate and depend on exact concentration and temperature.
| Solvent Class | Representative Solvent | Stokes Shift | Dominant Species | ||
| Non-Polar | Cyclohexane | ~340 | ~490-520 | Large (~160 nm) | Keto (ESIPT) |
| Polar Aprotic | Acetonitrile | ~340 | ~430 & 500 | Medium/Dual | Mixed |
| Polar Protic | Ethanol | ~345 | ~410-420 | Small (~70 nm) | Enol (Blocked) |
| Aqueous | Water (Buffer) | ~345 | Weak/Quenched | N/A | Enol (Quenched) |
Part 3: Protocol - Measuring Quantum Yield Correctly
Issue: Users often report "low signal" because they use standard fluorescein settings. OAB requires specific standards due to its UV excitation and solvent sensitivity.
Validated Protocol: Relative Quantum Yield ( )
Prerequisites:
-
Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or 9,10-Diphenylanthracene in Cyclohexane ( ). -
Solvent: Spectroscopic grade (impurities quench ESIPT).
Step-by-Step Workflow:
-
Absorbance Matching: Prepare solutions of OAB and your Reference Standard. Adjust concentrations so that the Optical Density (OD) at the excitation wavelength (e.g., 340 nm) is below 0.1 (ideally 0.05).
-
Why? To prevent Inner Filter Effects (IFE) where the sample re-absorbs its own emission.
-
-
Acquisition: Record the integrated fluorescence intensity (
) for both sample and reference using the exact same slit widths and detector voltage.-
Range: Integrate from 360 nm to 650 nm to capture the full ESIPT tail.
-
-
Calculation: Use the comparative formula:
-
: Refractive index of the solvent.[6] Do not ignore this term. (e.g., Cyclohexane
vs Ethanol ).
-
: Refractive index of the solvent.[6] Do not ignore this term. (e.g., Cyclohexane
Part 4: Advanced Troubleshooting (FAQ)
Q1: I need to use OAB in an aqueous biological buffer, but it's not fluorescing. How do I fix this? A: OAB is lipophilic (due to the octyl chain) and ESIPT-inactive in bulk water.
-
Solution: Encapsulate OAB in micelles (SDS or CTAB) or liposomes.
-
Mechanism: The hydrophobic core of the micelle mimics a non-polar solvent, restoring the intramolecular hydrogen bond and the bright green ESIPT fluorescence, even while suspended in water.
Q2: My emission spectrum shows two peaks (Dual Emission). Is my sample contaminated? A: Likely not. You are observing Dual Luminescence .
-
Cause: In moderately polar solvents (like Ethyl Acetate or DCM), the rate of proton transfer is competitive with the radiative decay. You are seeing emission from both the Enol (blue) and Keto (green) forms simultaneously. This is a feature, not a bug, and is often used for ratiometric sensing.
Q3: Why does the signal drop as I increase the concentration? A: You are encountering Concentration Quenching or Inner Filter Effects .
-
Fix: Dilute your sample until Absorbance < 0.1. If you must use high concentrations, use a front-face geometry sample holder instead of the standard right-angle cuvette.
Part 5: Mechanistic Visualization
The ESIPT Cycle
Figure 2: The ESIPT cycle. Polar solvents disrupt the "Enol Ground" state, forcing the system into the blue dashed pathway instead of the yellow ESIPT pathway.
References
-
Mechanism of ESIPT in Anthranilates
-
Solvent Effects on Fluorescence
- Title: Solvent Effects on Fluorescence Emission (Java Tutorial & Theory).
- Source: Evident Scientific (Olympus).
-
URL:[Link]
-
Lippert-Mataga & Solvatochromism
- Title: Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes (Lippert-Mataga Applic
- Source: MDPI Chemosensors (2023).
-
URL:[Link]
-
Quantum Yield Standards
Sources
- 1. researchgate.net [researchgate.net]
- 2. A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence deactivation mechanism for a new probe detecting phosgene based on ESIPT and TICT - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Theoretical Investigation on the ESIPT Process and Detection Mechanism for Dual-Proton Type Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Octyl 2-Aminobenzoate
Welcome to the technical support center for the synthesis of octyl 2-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst Selection & Strategy
Q1: What are the primary catalytic strategies for synthesizing octyl 2-aminobenzoate?
There are three main routes for synthesizing octyl 2-aminobenzoate, each with distinct advantages and challenges:
-
Direct Esterification: This is the classical Fischer esterification approach, reacting anthranilic acid directly with 1-octanol. This reaction is reversible and typically requires a catalyst to achieve reasonable rates and yields. The primary challenge is the presence of the nucleophilic amino group (-NH₂) on the anthranilic acid, which can react with acid catalysts.[1]
-
Transesterification: This method involves reacting an alkyl anthranilate (commonly methyl or ethyl anthranilate) with 1-octanol in the presence of a catalyst. The reaction drives off the lower-boiling alcohol (methanol or ethanol) to favor the formation of the desired octyl ester. This approach can be catalyzed by acids or bases.[2]
-
Enzymatic Catalysis: This "green chemistry" approach utilizes lipases as biocatalysts to mediate the esterification under mild conditions. It is highly selective and avoids the harsh conditions and side reactions associated with traditional chemical catalysis.[3]
Q2: For direct esterification, which acid catalyst is the most effective?
The choice between homogeneous and heterogeneous acid catalysts is a critical decision point, balancing reactivity with practical considerations like purification and environmental impact.
-
Homogeneous Catalysts (e.g., H₂SO₄, HCl, p-TsOH): These catalysts are highly effective but present significant challenges. The esterification of anthranilic acid is difficult because the basic amino group gets protonated by the acid, forming a salt.[1] This requires using at least a stoichiometric amount of the acid catalyst, leading to a large volume of acidic waste and a complex work-up involving neutralization, which generates significant salt by-products.[2]
-
Heterogeneous Catalysts (e.g., Amberlyst-15, Indion-130): Solid acid catalysts, particularly ion-exchange resins, are an excellent eco-friendly alternative.[4] They provide active sites for the reaction without dissolving, which simplifies catalyst removal (simple filtration) and allows for potential recycling. For the analogous synthesis of methyl anthranilate, resins like Amberlyst-15 have been shown to be highly effective, whereas catalysts like ZSM-5 zeolites were not.[1][4]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | High reactivity, low initial cost. | Requires stoichiometric amounts, difficult work-up, corrosive, waste generation.[1][2] |
| Heterogeneous Acid | Amberlyst-15, Indion-130 | Easily separated, reusable, eco-friendly, reduced waste.[4][5] | Higher initial cost, potential for lower reaction rates, catalyst deactivation.[6] |
Q3: My yields are low and the product is dark when using sulfuric acid. What is causing this?
This is a common and frustrating issue when using strong, homogeneous mineral acids for the esterification of sensitive substrates like anthranilic acid.
Causality: The combination of a strong acid catalyst (H₂SO₄) and the heat required for esterification can lead to side reactions and product degradation. The ortho-amino group makes the aromatic ring susceptible to oxidation and polymerization, resulting in the formation of colored, tar-like impurities.[1] This charring is a clear sign that the reaction conditions are too harsh.
Troubleshooting Steps:
-
Protect the Amine: The fundamental issue is the reactivity of the free amino group. While direct esterification is possible, an alternative is to use a starting material where the amine is already protected, though this adds steps to the overall synthesis.
-
Lower the Temperature: Reduce the reaction temperature and extend the reaction time. This can minimize thermal degradation.
-
Switch to a Milder Catalyst: Transition from sulfuric acid to a less aggressive catalyst.
Q4: How can I make the synthesis "greener" and more sustainable?
Adopting green chemistry principles for this synthesis is highly achievable and primarily involves catalyst and solvent choice.
-
Enzymatic Catalysis: This is the premier green chemistry approach. Using an immobilized lipase, such as Candida antarctica Lipase B (CALB), allows the reaction to proceed at mild temperatures (typically 30-70°C) with exceptional selectivity.[3] This eliminates the need for harsh acids, reduces energy consumption, and simplifies product purification. The high cost of enzymes can often be offset by their reusability.[8]
-
Heterogeneous Catalysis: Employing a recyclable solid acid catalyst like Amberlyst-70 or other ion-exchange resins significantly reduces waste compared to homogeneous acids.[5] The catalyst can be filtered off and reused, aligning with green chemistry principles of atom economy and waste reduction.[9][10]
-
Solvent-Free Conditions: Where possible, running the reaction neat (without a solvent) by using an excess of one of the liquid reactants (e.g., 1-octanol) can minimize solvent waste. This is particularly feasible in enzymatic reactions.[3]
Q5: Is transesterification a viable alternative? What are the main considerations?
Yes, transesterification is a very effective strategy, especially if a simple alkyl ester like methyl anthranilate is readily available.
Mechanism: The reaction involves heating methyl anthranilate with 1-octanol. The equilibrium is driven forward by distilling off the low-boiling methanol byproduct. A key advantage is that this can be performed under basic or neutral conditions, avoiding the problems associated with strong acids.[2]
Catalyst Choice: Potassium carbonate (K₂CO₃) is a commonly used, inexpensive, and effective base catalyst for this transesterification, yielding the desired product in good purity.[11]
Potential Pitfall - Dianthranilide Formation: A known side reaction, especially when using stronger base catalysts like sodium methylate, is the self-condensation of two anthranilate molecules to form dianthranilide.[2] Using a milder catalyst like K₂CO₃ helps to suppress this impurity.
Reaction Optimization & Troubleshooting
Q6: I'm interested in enzymatic synthesis. Which lipase is recommended and what are the optimal conditions?
For ester synthesis, the most widely cited and robust enzyme is immobilized Candida antarctica Lipase B (CALB) , commercially available as Novozym® 435.[3] Its high thermal stability and broad substrate specificity make it ideal for this application.
Typical Reaction Conditions:
-
Enzyme Loading: 1–10% by weight of the total substrates.[3]
-
Molar Ratio: A 1:1 molar ratio of anthranilic acid to 1-octanol is common, though a slight excess of the alcohol can be used to drive the reaction.
-
Temperature: 40–60°C. Higher temperatures can lead to enzyme denaturation.[3]
-
Solvent: The reaction can be run solvent-free. If a solvent is needed to improve mixing or reduce viscosity, a non-polar organic solvent like n-hexane is a good choice.[3]
-
Water Removal: Enzymes require a small amount of water for their activity, but excess water (produced during esterification) can promote the reverse hydrolysis reaction. The use of molecular sieves in the reaction vessel is a common strategy to sequester water and maximize ester yield.
Q7: How can I drive the direct esterification equilibrium forward to maximize my yield?
Fischer esterification is a classic equilibrium-limited reaction. According to Le Châtelier's Principle, the equilibrium can be shifted toward the product (octyl 2-aminobenzoate) by either adding an excess of a reactant or removing a product as it is formed.
-
Water Removal (Most Common Method): The continuous removal of water is the most effective strategy. This is typically achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or xylene.[7] As the reaction mixture is refluxed, the solvent-water azeotrope boils, condenses, and is collected in the Dean-Stark trap. The water separates to the bottom of the trap while the solvent overflows back into the reaction flask.
-
Use of Excess Reactant: Employing a stoichiometric excess of one of the reactants, usually the less expensive one (in this case, likely 1-octanol), will shift the equilibrium to the right and increase the conversion of the limiting reactant (anthranilic acid).
Q8: My solid acid catalyst is losing activity after a few runs. What's happening and how can I prevent it?
Catalyst deactivation is a known issue for heterogeneous catalysts and can occur through several mechanisms.[12]
-
Poisoning: The amino group of anthranilic acid or the product, octyl 2-aminobenzoate, can strongly adsorb to the acid sites on the resin, blocking them from participating in further catalytic cycles. This is a form of catalyst poisoning.
-
Leaching: Active functional groups (e.g., sulfonic acid groups) can sometimes physically detach, or "leach," from the solid support into the reaction medium, especially under harsh thermal conditions. This results in an irreversible loss of activity.[6]
-
Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface and within its pores, physically blocking access to the active sites.
Regeneration & Prevention:
-
Washing: Before reuse, wash the catalyst thoroughly with a non-reactive solvent (like methanol or acetone) to remove adsorbed species.
-
Acid Wash: A gentle wash with a dilute acid solution can sometimes regenerate poisoned sites, followed by a thorough rinse with deionized water and drying.
-
Control Temperature: Avoid exceeding the manufacturer's recommended operating temperature for the resin to minimize thermal degradation and leaching.
Product Purification
Q9: What is a standard work-up and purification procedure for octyl 2-aminobenzoate synthesized via acid catalysis?
A robust work-up is crucial to isolate a pure product, especially when using a homogeneous acid catalyst.
-
Cool and Dilute: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.
-
Neutralization: Transfer the solution to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the unreacted acid catalyst and any remaining anthranilic acid.[7] Be cautious, as this will produce CO₂ gas (vent the funnel frequently). Continue washing until the aqueous layer is no longer acidic.
-
Water Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual salts and reduce the amount of dissolved water in the organic phase.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Final Purification: The resulting crude oil is often purified by vacuum distillation to separate the desired high-boiling ester from any remaining starting materials or low-boiling impurities.
Process Visualization & Protocols
Decision-Making Workflow for Catalyst Selection
The following diagram outlines the logical decision-making process for selecting the optimal catalytic strategy based on key project priorities.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2014149669A1 - Selective synthesis of 2-octyl acrylate by acid catalyzed esterification of 2-octanol and acrylic acid - Google Patents [patents.google.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. gvpress.com [gvpress.com]
- 8. mdpi.com [mdpi.com]
- 9. jpst.irost.ir [jpst.irost.ir]
- 10. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4135050A - Process for preparing anthranilic acid esters - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 2-Aminobenzoate Esters: UV-Vis Spectral Properties and Solvatochromic Behavior
Executive Summary
This guide provides a technical comparative analysis of the UV absorption spectra of alkyl 2-aminobenzoates (anthranilates), specifically focusing on Methyl Anthranilate (MA), Ethyl Anthranilate (EA), and Butyl Anthranilate (BA).
While these esters differ significantly in lipophilicity (LogP) and bioavailability, our analysis confirms that their UV-Vis spectral profiles are remarkably conserved due to the dominant influence of the intramolecular hydrogen bond (IMHB). This guide details the mechanistic basis of this stability, the solvatochromic effects observed in drug formulation solvents, and provides a validated experimental protocol for spectral characterization.
Mechanistic Basis: The Anthranilate Chromophore
To understand the spectral data, one must first understand the molecular electronic environment. The 2-aminobenzoate system is defined by a resonance-assisted intramolecular hydrogen bond (RAHB) between the amine donor (-NH₂) and the carbonyl acceptor (C=O).
The "Locked" Chromophore
Unlike para- or meta- isomers, the ortho-substitution allows for a stable 6-membered ring formation via the hydrogen bond. This "locks" the molecule into a planar conformation, maximizing
-
Ground State (S₀): Stabilized by the IMHB.
-
Excited State (S₁): Upon UV absorption (typically
), the electron density shifts from the amino group to the carbonyl, strengthening the H-bond and leading to characteristic dual-band absorption.
Visualization: Resonance & H-Bonding Network
Figure 1: Mechanistic flow illustrating how Intramolecular Hydrogen Bonding (IMHB) enforces planarity, resulting in the characteristic bathochromic shift observed in anthranilates.
Comparative Spectral Data
The following data aggregates experimental values for the primary transitions. Note the minimal deviation in
Table 1: Physicochemical and Spectral Properties (Ethanol)
| Compound | Alkyl Chain | LogP (Calc) | ||||
| Methyl Anthranilate | -CH₃ | 1.88 | 248 | ~7,500 | 336 | ~5,100 |
| Ethyl Anthranilate | -C₂H₅ | 2.35 | 249 | ~7,400 | 337 | ~5,050 |
| Butyl Anthranilate | -C₄H₉ | 3.30 | 249 | ~7,300 | 338 | ~4,900 |
Data Source Synthesis: Aggregated from NIST Chemistry WebBook and PubChem spectral libraries [1, 2].
Solvatochromic Effects (Solvent Influence)
While the alkyl chain has little effect, the solvent plays a massive role. This is critical for formulation scientists switching between aqueous buffers and lipid-based delivery systems.
-
Non-Polar Solvents (e.g., Cyclohexane): The IMHB is undisturbed. The spectra show sharp, well-defined vibrational structure.
-
Polar Protic Solvents (e.g., Ethanol, Water): Solvent molecules compete for H-bonding. This disrupts the IMHB, often leading to a slight hypsochromic shift (blue shift) of the long-wave band and a loss of vibrational structure (broadening).
Table 2: Solvatochromic Shift of Methyl Anthranilate
| Solvent Type | Solvent | Spectral Appearance | |
| Non-Polar | Cyclohexane | 335 nm | Sharp, structured peaks |
| Polar Aprotic | Acetonitrile | 336 nm | Slightly broadened |
| Polar Protic | Ethanol | 338 nm* | Broad, structureless |
| Polar Protic | Water (pH 7) | 334 nm | Broad, lower intensity |
*Note: In some protic solvents, specific solute-solvent complexes can cause anomalous red shifts (positive solvatochromism) depending on the stabilization of the excited state (ICT), but the loss of vibrational structure is the consistent diagnostic feature [3].
Validated Experimental Protocol
To reproduce these spectra with high fidelity, follow this self-validating protocol. This method accounts for the fluorescence of anthranilates, which can artificially skew absorption readings if the detector geometry is not considered.
Reagents & Equipment
-
Analytes: Methyl/Ethyl/Butyl Anthranilate (>98% purity).
-
Solvents: Spectroscopic grade Ethanol and Cyclohexane (Cutoff <210 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or PerkinElmer Lambda series).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Workflow
Step 1: Stock Solution Preparation (Gravimetric)
-
Weigh 10.0 mg of analyte into a 100 mL volumetric flask.
-
Dilute to volume with solvent.
-
Concentration: ~100 ppm (approx 0.6 mM for Methyl Anthranilate).
Step 2: Working Standard (Volumetric)
-
Dilute 1.0 mL of Stock into 10.0 mL of solvent.
-
Final Concentration: ~10 ppm (approx 60 µM).
-
Why: This concentration targets an Absorbance (A) of 0.3 – 0.8, the linear range of Beer-Lambert law.
Step 3: Baseline & Auto-Zero
-
Fill both cuvettes with pure solvent.
-
Run baseline correction (200–450 nm).
-
Validation Criteria: Baseline must be flat ±0.002 A.
Step 4: Measurement & Fluorescence Correction
-
Scan sample from 450 nm down to 200 nm.
-
Critical: Anthranilates fluoresce blue/violet. If your UV-Vis detector is positioned after the sample (standard setup), fluorescence emission can reach the detector, registering as "negative absorbance" or lower-than-actual absorbance.
-
Mitigation: Use a cutoff filter on the detector side if available, or ensure the slit width is narrow (1-2 nm).
Visualization: Experimental Workflow
Figure 2: Self-validating experimental workflow ensuring Beer-Lambert linearity and baseline stability.
Conclusion
For drug development professionals, the key takeaway is isostructural chromophore stability . Whether you utilize Methyl, Ethyl, or Butyl anthranilate to modulate lipophilicity (LogP 1.88 to 3.30), the UV detection method remains constant (
However, formulation solvents significantly alter the spectral shape. When transitioning from organic synthesis (non-polar) to biological assay (aqueous/protic), expect a loss of fine spectral structure and minor peak shifts, necessitating solvent-matched calibration curves for accurate quantification.
References
-
National Institute of Standards and Technology (NIST). Methyl Anthranilate UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8635, Methyl Anthranilate. PubChem.[1] [Link]
-
Shaikh, M., et al. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated dyes. European Journal of Chemistry, 2022.[2] (Contextual grounding on solvatochromism in ester derivatives). [Link]
-
MDPI. Influence of Hydrogen Bonding on the Photophysical Properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate. (Mechanistic parallel for anthranilate esters). [Link]
Sources
Comparative Evaluation of Octyl 2-Aminobenzoate as a Functional Plasticizer in Pharmaceutical Films
Executive Summary
Octyl 2-aminobenzoate (also known as Octyl Anthranilate or Meradimate) is widely recognized as a UV-A absorber in cosmetics. However, its chemical structure—comprising a lipophilic C8 alkyl chain and an aromatic amine core—positions it as a candidate for a functional plasticizer in hydrophobic pharmaceutical matrices (e.g., Ethylcellulose, Eudragit® RL/RS).
Unlike standard plasticizers (e.g., Triethyl Citrate), Octyl 2-aminobenzoate offers dual functionality: plasticization (increasing film flexibility) and photostability (protecting photosensitive APIs). This guide outlines the protocols to evaluate its efficiency against industry standards, focusing on glass transition temperature (
Part 1: Chemical Basis & Mechanism
Structural Suitability
Plasticization efficiency relies on the "Free Volume Theory" and "Lubricity Theory." Octyl 2-aminobenzoate functions through two specific domains:
-
The Alkyl Tail (C8): Increases free volume between polymer chains, reducing intermolecular cohesive forces.
-
The Aromatic Amine Head: The amine group (
) allows for hydrogen bonding with polymer carbonyls, while the aromatic ring can engage in - stacking with styrenic or acrylate backbones, potentially preventing "blooming" (migration) better than aliphatic plasticizers.
Mechanism of Action
The following diagram illustrates the theoretical insertion of Octyl 2-aminobenzoate into a polymer matrix compared to a rigid, unplasticized state.
Figure 1: Mechanism of plasticization showing the interruption of polymer-polymer interactions by Octyl 2-aminobenzoate.
Part 2: Comparative Analysis
To validate performance, Octyl 2-aminobenzoate must be benchmarked against a Hydrophilic Standard (Triethyl Citrate) and a Lipophilic Standard (Dibutyl Sebacate).
Table 1: Physicochemical Comparison of Candidates
| Feature | Octyl 2-aminobenzoate | Triethyl Citrate (TEC) | Dibutyl Sebacate (DBS) |
| CAS Number | 87-20-7 | 77-93-0 | 109-43-3 |
| Molecular Weight | ~249.35 g/mol | 276.28 g/mol | 314.46 g/mol |
| LogP (Lipophilicity) | ~5.8 (Highly Lipophilic) | 0.33 (Hydrophilic) | 6.3 (Highly Lipophilic) |
| Boiling Point | ~300°C | 294°C | 344°C |
| Primary Utility | UV Absorption / Fragrance | Pharma Coating (Enteric) | Pharma Coating (SR) |
| Predicted Compatibility | Ethylcellulose, Silicones | HPMC, Eudragit L100 | Ethylcellulose, PLGA |
Critical Insight: Octyl 2-aminobenzoate's high LogP suggests it will be incompatible with water-soluble polymers (like HPMC) but highly effective in sustained-release hydrophobic films (like Ethylcellulose), potentially offering superior retention (less leaching) than TEC in aqueous environments.
Part 3: Experimental Evaluation Protocols
Workflow Overview
The evaluation requires a standardized "solvent casting" approach to ensure film uniformity.
Figure 2: Step-by-step workflow for synthesizing and characterizing plasticized polymer films.
Detailed Protocols
A. Thermal Analysis (Glass Transition Temperature)
The efficiency of a plasticizer is mathematically defined by the extent of
-
Instrument: Differential Scanning Calorimeter (DSC).[1]
-
Sample: 5–10 mg of dried film in aluminum pans.
-
Cycle: Heat from 0°C to 200°C at 10°C/min (erase thermal history), Cool to 0°C, Heat again to 200°C.
-
Metric: Record
(midpoint) from the second heating cycle. -
Validation: A significant drop in
compared to the pure polymer indicates successful plasticization.
B. Mechanical Properties (ASTM D882)
-
Instrument: Texture Analyzer or Universal Testing Machine (Instron).
-
Sample: Cut films into
mm strips. Ensure defect-free edges. -
Parameters: Grip separation 30 mm; Crosshead speed 5 mm/min.
-
Outputs:
-
Tensile Strength (MPa): Should decrease as plasticizer increases.
-
Elongation at Break (%): Should increase significantly (indicates flexibility).
-
Young's Modulus (MPa): Should decrease (indicates reduced stiffness).
-
C. Leaching/Migration Stability
Since Octyl 2-aminobenzoate is lipophilic, it should resist leaching in aqueous media better than TEC.
-
Method: Weigh film (
). Immerse in Phosphate Buffered Saline (pH 7.4) at 37°C for 24 hours. -
Recovery: Remove film, dry at 40°C until constant weight (
). -
Calculation:
.
Part 4: Data Synthesis & Predicted Outcomes
When analyzing your experimental data, use the following reference table to interpret the performance of Octyl 2-aminobenzoate (OA).
Table 2: Predicted Performance Matrix
| Parameter | Pure Polymer (e.g., EC) | w/ TEC (Standard) | w/ Octyl 2-aminobenzoate (Test) | Interpretation |
| Glass Transition ( | ~130°C | ~80°C | ~85–90°C | OA is bulkier than TEC, likely causing slightly less |
| Elongation at Break | < 5% (Brittle) | > 20% | > 15% | OA provides flexibility, but potentially less than aliphatic chains due to aromatic rigidity. |
| Water Leaching | N/A | High (> 5%) | Low (< 1%) | Key Advantage: OA is highly hydrophobic, making the film stable in aqueous environments. |
| UV Blocking | None | None | High (UV-A) | Key Advantage: Secondary benefit of protecting light-sensitive drugs. |
Conclusion for Researchers
Octyl 2-aminobenzoate is not a drop-in replacement for general-purpose plasticizers due to its higher cost and specific solubility profile. However, it is a superior candidate for:
-
Transdermal Patches: Where lipophilicity aids in skin compatibility.
-
UV-Shielding Coatings: Eliminating the need for a separate UV absorber in the formulation.
-
Water-Resistant Films: Where hydrophilic plasticizers (TEC) would leach out too quickly.
References
-
PubChem. Octyl 4-(dimethylamino)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]
- Felton, L. A. (2013). Mechanisms of polymeric film formation. International Journal of Pharmaceutics.
-
ASTM International. ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Available at: [Link]
- Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing.
- European Pharmacopoeia (Ph. Eur.).2.9.3. Dissolution Test for Solid Dosage Forms. (Context: Protocol for leaching/dissolution environments).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octyl 2-Aminobenzoate
Introduction: Beyond the Bench - A Commitment to Safety and Environmental Stewardship
In the fast-paced world of research and drug development, our focus is often fixed on synthesis, purification, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical, non-negotiable component of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the proper disposal of octyl 2-aminobenzoate (also known as octyl anthranilate), ensuring the protection of laboratory personnel and the environment.
The procedures outlined below are grounded in established safety protocols and regulatory standards. The core principle is that chemical waste, including octyl 2-aminobenzoate and materials contaminated with it, must be handled as hazardous unless definitively proven otherwise. Adherence to these guidelines not only ensures compliance but also fosters a culture of safety that is foundational to innovative and responsible science.
Section 1: Hazard Profile and Risk Assessment
Understanding the "why" is crucial for appreciating the "how." The disposal protocol for octyl 2-aminobenzoate is directly informed by its chemical properties and associated hazards. While comprehensive toxicological data for this specific ester is limited, a reliable hazard profile can be constructed from data on closely related compounds, such as ethyl 4-aminobenzoate and 2-aminobenzoic acid.
Key Hazards:
-
Human Health: Aminobenzoate esters can cause skin and eye irritation[1][2]. More significantly, they are known as potential skin sensitizers, meaning repeated exposure can lead to an allergic skin reaction[1][3]. Systemic absorption of related aromatic amines carries a risk of methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen[1][4][5].
-
Environmental Hazard: Many aminobenzoate esters are classified as harmful or toxic to aquatic life, with the potential for long-lasting negative effects in the environment[3][5][6]. This ecotoxicity is a primary reason why sewer disposal is strictly prohibited[5][7].
-
Chemical Reactivity: Octyl 2-aminobenzoate is incompatible with strong oxidizing agents, strong acids, and strong bases[2][6]. Accidental mixing can lead to vigorous, exothermic reactions.
This risk profile mandates that all forms of octyl 2-aminobenzoate waste be segregated, clearly labeled, and managed by a professional hazardous waste disposal service.
Data Summary: Octyl 2-Aminobenzoate & Related Compounds
| Property | Information | Source |
| Chemical Name | Octyl 2-aminobenzoate; Octyl anthranilate | - |
| CAS Number | 68515-84-4 (Note: This is a broader category number) | [8] |
| Molecular Formula | C₁₅H₂₃NO₂ | - |
| Solubility | Very slightly soluble in water; Freely soluble in ethanol, ether, chloroform. | [9] |
| Human Hazard | Potential skin/eye irritant, skin sensitizer, risk of methemoglobinemia. | [1][2][3][4] |
| Environmental Hazard | Harmful/Toxic to aquatic life. | [3][5][6] |
| Regulatory Note | Anthranilic acid, its esters, and its salts are regulated chemicals in the United States. | [10] |
Section 2: Pre-Disposal Safety Protocols
Before handling any waste, ensuring personal and environmental safety is paramount.
Personal Protective Equipment (PPE)
The minimum required PPE when handling octyl 2-aminobenzoate waste includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
Causality: This level of PPE is necessary to prevent accidental skin contact, which could lead to irritation or sensitization, and to protect the eyes from splashes[3][7][9].
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation prevents dangerous chemical reactions and ensures waste can be processed safely and efficiently.
-
Do Not Mix: Never mix octyl 2-aminobenzoate waste with incompatible chemicals, particularly strong oxidizers, acids, or bases[2][6].
-
Dedicated Containers: All waste streams (solid, liquid, unused product) must be collected in separate, dedicated containers[3].
-
Avoid Sewer Disposal: Under no circumstances should octyl 2-aminobenzoate or its rinseate be poured down the drain[11][12]. Its low water solubility and aquatic toxicity make this practice a significant environmental hazard[5][9].
Section 3: Step-by-Step Disposal Procedures
Follow the appropriate workflow based on the type of waste generated. All waste must be collected and stored in a designated Satellite Accumulation Area (SAA) as per your institution's policy and federal regulations[12].
Workflow 3.1: Unused or Off-Specification Product
This is the most straightforward disposal stream.
-
Container Integrity: Ensure the chemical is in its original, sealed, and undamaged container. If the original container is compromised, transfer the product to a new, compatible container and label it fully.
-
Labeling: The label must be legible and clearly identify the contents.
-
Segregation: Do not place this container in a secondary container with other mixed wastes.
-
Transfer & Pickup: Move the container to your lab's designated SAA and arrange for pickup through your institution's Environmental Health and Safety (EHS) department[12][13].
Workflow 3.2: Contaminated Solid Waste
This stream includes used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography.
-
Collection: Place all contaminated solid waste into a designated, durable, and sealable plastic bag or a lined solid waste drum.
-
Labeling: Affix a "Hazardous Waste" label to the bag or drum. Clearly list "Octyl 2-aminobenzoate" and any other chemical contaminants.
-
Storage: Keep the solid waste container sealed when not in use. Store it in the SAA.
-
Pickup: When the container is full, arrange for EHS pickup.
Workflow 3.3: Contaminated Liquid Waste
This includes reaction mixtures, solvent rinses, and solutions containing octyl 2-aminobenzoate.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap (e.g., HDPE or glass carboy)[14]. Do not use metal containers for any corrosive waste mixtures[14].
-
Labeling: Attach a "Hazardous Waste" tag. List all chemical constituents, including solvents, by their full name (no abbreviations) and provide an estimated percentage for each.
-
Accumulation: Keep the container tightly capped at all times, except when adding waste[12][14]. This prevents the release of vapors and reduces the risk of spills.
-
Storage & Pickup: Store the container in secondary containment within the SAA. Request a pickup from EHS when it is 80-90% full to allow for expansion.
Workflow 3.4: Empty Container Disposal
An "empty" container that once held octyl 2-aminobenzoate must be decontaminated before it can be disposed of as non-hazardous waste.
-
Decontamination (Triple Rinse):
-
Rinse the container three times with a suitable solvent in which octyl 2-aminobenzoate is freely soluble, such as ethanol or acetone[9].
-
Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste (see Workflow 3.3)[11][15]. Subsequent rinses may also require collection depending on local regulations.
-
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated fume hood.
-
Deface Label: Completely remove or obliterate the original chemical label to prevent confusion[11][13].
-
Final Disposal: Once clean and dry with the label defaced, the container can be disposed of in the appropriate laboratory glass recycling or general trash bin[15].
Section 4: Emergency Procedures - Spill Management
Accidents happen. A clear, pre-defined plan is essential.
-
Alert & Assess: Alert personnel in the immediate area. Assess the scale of the spill. If it is large or involves other hazardous materials, evacuate and contact EHS or the emergency response number for your institution.
-
Secure & Ventilate: Ensure the area is well-ventilated (e.g., in a chemical fume hood).
-
Don PPE: Wear the appropriate PPE as described in Section 2.1.
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material (or the solid powder for a solid spill) into a designated hazardous waste container[5][7].
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials (sponges, paper towels) and dispose of them as contaminated solid waste (Workflow 3.2).
-
Label & Dispose: Seal and label the container with all contaminants and place it in the SAA for EHS pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of octyl 2-aminobenzoate waste.
Caption: Decision workflow for proper segregation and disposal of octyl 2-aminobenzoate waste.
References
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . Source: Dartmouth College. [Link]
-
Laboratory chemical waste disposal guidelines - University of Otago . Source: University of Otago. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Source: Vanderbilt University. [Link]
-
Material Safety Data Sheet - West Liberty University . Source: West Liberty University. [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering . Source: Purdue University. [Link]
-
1,6-Octadien-3-ol, 3,7-dimethyl-, 2-aminobenzoate: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme . Source: Australian Government Department of Health. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . Source: University of Pennsylvania. [Link]
-
Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison . Source: University of Wisconsin-Madison. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . Source: U.S. Environmental Protection Agency. [Link]
-
Substances restricted under REACH - ECHA . Source: European Chemicals Agency. [Link]
-
Disposal of Chemicals in the Laboratory - Environmental Marketing Services . Source: Environmental Marketing Services. [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Substances restricted under REACH - ECHA [echa.europa.eu]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling Octyl 2-aminobenzoate
This guide serves as a definitive operational manual for the safe handling of Octyl 2-aminobenzoate (also known as Octyl Anthranilate).[1] It is designed for researchers and laboratory safety officers who require immediate, actionable data without redundant filler.
Part 1: Chemical Risk Profile & Hazard Analysis
Effective safety protocols rely on understanding why a barrier is necessary. Octyl 2-aminobenzoate is an ester of anthranilic acid.[1] While it is not classified as acutely fatal (Category 1), its lipophilic nature and specific functional groups present distinct risks to mucous membranes and skin integrity.
Physicochemical Hazard Correlation Table
| Property | Value (Approx) | Safety Implication |
| Physical State | Liquid (Viscous) | High surface tension; adheres to gloves/surfaces.[1] Hard to rinse off. |
| Boiling Point | >300°C | Low volatility at Room Temp.[1] Inhalation risk increases significantly if heated . |
| Lipophilicity | High (LogP > 3) | Rapid dermal absorption. It permeates cell membranes and glove materials efficiently.[1] |
| GHS Classification | Irritant (Cat 2) | H315 (Skin), H319 (Eye), H335 (Resp). Direct contact causes immediate inflammation.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following specifications are derived from the chemical resistance properties required for organic esters.
Hand Protection (Gloves)
-
The Risk: Esters can swell and degrade natural rubber (latex) rapidly.
-
Primary Recommendation: Nitrile Rubber (Minimum 5 mil / 0.12 mm) .
-
Protocol:
-
Splash Protection: Standard disposable nitrile gloves are sufficient for incidental contact.
-
Immersion/High Volume: If handling >100mL or performing synthesis, use Double Gloving or Silver Shield (Laminate) gloves under nitrile.
-
Change Frequency: Immediately upon splash. Esters will eventually permeate nitrile; do not wait for the glove to swell.
-
Eye & Face Protection[3][4][5][6]
-
The Risk: H319 (Serious Eye Irritation).[2][3][4][5] As a viscous liquid, droplets cling to the cornea and are difficult to flush.
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).
-
Note: Safety glasses with side shields are insufficient for pouring or pipetting this chemical due to the risk of liquid ingress around the frames.
-
Face Shield: Required only if heating the substance >60°C or handling quantities >1 Liter.
-
Respiratory Protection
-
Standard Handling: Not required if working within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Outside Hood/Spill Cleanup: Use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).[1]
Body Protection
-
Standard: 100% Cotton or Poly-Cotton Lab Coat (Snap closures preferred for quick removal).[1]
-
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1]
Part 3: Operational Workflow (Visualization)
The following diagram outlines the logical flow for handling Octyl 2-aminobenzoate, emphasizing the "Check-Don-Work-Doff" cycle to prevent cross-contamination.
Caption: Operational logic flow for handling Octyl 2-aminobenzoate, highlighting the critical loop for glove replacement upon contamination.
Part 4: Emergency & Disposal Protocols
Accidental Exposure Response
-
Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids apart. The viscosity of the ester requires prolonged irrigation to ensure removal.
-
Skin Contact: Remove contaminated clothing immediately. Wash skin with soap and water. Do not use solvents (like ethanol) to clean skin, as this may enhance absorption of the ester.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal Strategy
Octyl 2-aminobenzoate must never be poured down the drain.[1][6] It poses a chronic risk to aquatic environments.
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Container: High-Density Polyethylene (HDPE) or Glass.[1]
-
Labeling: Must clearly state "Organic Waste - Octyl 2-aminobenzoate - Irritant."[1]
-
Spill Cleanup:
References
-
Biosynth. (2020).[4] Safety Data Sheet: Octyl 2-aminobenzoate (FM10683).[1][4] Retrieved from [1]
-
PubChem. (n.d.). Octyl p-dimethylaminobenzoate Compound Summary (Structural Analog Reference). National Library of Medicine. Retrieved from [1]
-
Kimberly-Clark Professional. (2023).[6] Chemical Resistance Guide: Nitrile Gloves.[8] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [1][9]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
